NADP sodium salt
Description
Properties
IUPAC Name |
sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMDLCHLVUHFS-QYZPTAICSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7NaO17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Bio-Rad Laboratories MSDS] | |
| Record name | beta-Nicotinamide adenine dinucleotide phosphate sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12313 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1184-16-3 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'→5'-ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to NADP Sodium Salt: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP), in its sodium salt form, is a critical coenzyme in a vast array of metabolic reactions across all domains of life. Its fundamental role as an electron carrier, shuttling between its oxidized (NADP+) and reduced (NADPH) states, underpins numerous anabolic pathways, including fatty acid and nucleic acid synthesis. This technical guide provides a comprehensive overview of the structural and molecular properties of NADP sodium salt, detailed experimental protocols for its use in key enzymatic assays, and a visual representation of a common experimental workflow.
Core Molecular and Physical Properties
The sodium salt of NADP is commercially available in several forms, primarily as the monosodium and disodium (B8443419) salts, which may also be in anhydrous or hydrated states. These variations are important to consider for accurate preparation of solutions and molar concentration calculations in experimental settings.
Quantitative Data Summary
For ease of comparison, the key quantitative data for different forms of this compound are summarized in the table below.
| Property | NADP Monosodium Salt (Anhydrous) | NADP Monosodium Salt (Hydrated) | NADP Disodium Salt (Anhydrous) |
| Chemical Formula | C₂₁H₂₇N₇NaO₁₇P₃[1][2][3] | C₂₁H₂₇N₇NaO₁₇P₃ • xH₂O[4] | C₂₁H₂₆N₇Na₂O₁₇P₃[5][6][7] |
| Molecular Weight | ~765.39 g/mol [2][8] | ~765.42 g/mol (anhydrous basis)[4] | ~787.37 g/mol [6][9][10] |
| CAS Number | 1184-16-3[1][2][8] | 698999-85-8 (for the hydrate)[4] | 24292-60-2[6][9][10] |
| Appearance | White to off-white or yellowish powder[11] | White to off-white powder[4] | White to yellowish powder[6][12] |
| Solubility | Soluble in water.[2] | Soluble in water. | Soluble in water.[12] |
Key Signaling Pathway Involvement: The Pentose (B10789219) Phosphate Pathway
NADP+ is a central molecule in the pentose phosphate pathway (PPP) , a crucial metabolic route that runs parallel to glycolysis.[2] The primary functions of the PPP are to generate NADPH and to produce the precursors for nucleotide biosynthesis. The oxidative phase of the PPP involves the conversion of glucose-6-phosphate to ribulose 5-phosphate, a process that includes two key steps where NADP+ is reduced to NADPH.[2] The enzyme glucose-6-phosphate dehydrogenase (G6PD) catalyzes the rate-limiting step and is allosterically regulated by the ratio of NADPH to NADP+.[2] A high NADPH:NADP+ ratio inhibits G6PD, thus controlling the flux through the pathway based on the cell's demand for NADPH.[2] The NADPH produced is vital for protecting cells against oxidative stress and for providing the reducing power for biosynthetic reactions.[2]
Experimental Protocols
This compound is a key reagent in numerous enzymatic assays. The activity of NADP-dependent enzymes is often quantified by monitoring the change in absorbance at 340 nm, which corresponds to the production of NADPH.
Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay
This assay measures the activity of G6PD, a key enzyme in the pentose phosphate pathway, by quantifying the rate of NADPH production.
Principle: G6PD catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concurrent reduction of NADP+ to NADPH.[6] The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the G6PD activity.[6]
Materials:
-
This compound solution (e.g., 10 mM)
-
Glucose-6-phosphate (G6P) solution (e.g., 10 mM)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Sample containing G6PD (e.g., cell lysate, purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADP+ solution, and G6P solution in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the sample containing G6PD.
-
Immediately begin monitoring the increase in absorbance at 340 nm over a set period.
-
Calculate the rate of change in absorbance to determine the enzyme activity.
Isocitrate Dehydrogenase (IDH) Activity Assay
This assay is used to determine the activity of NADP-dependent isocitrate dehydrogenase, an important enzyme in the citric acid cycle and other metabolic pathways.
Principle: NADP-dependent IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, reducing NADP+ to NADPH in the process.[1][13] The IDH activity is determined by measuring the rate of NADPH formation, again by monitoring the absorbance at 340 nm.[13]
Materials:
-
This compound solution
-
Isocitrate solution
-
Assay buffer (e.g., Tris-HCl with MgCl₂ or MnCl₂, pH 7.5-8.0)
-
Sample containing NADP-dependent IDH
-
Spectrophotometer
Procedure:
-
Combine the assay buffer, NADP+ solution, and isocitrate solution in a cuvette.
-
Incubate the mixture to the assay temperature.
-
Start the reaction by adding the enzyme-containing sample.
-
Record the increase in absorbance at 340 nm over time.
-
The rate of absorbance change is used to calculate the IDH activity.
Visualizations
Experimental Workflow for a Generic NADP-Dependent Enzyme Assay
Caption: Workflow of a typical NADP-dependent enzyme assay.
Logical Relationship in the Pentose Phosphate Pathway
Caption: Key steps of the oxidative phase of the Pentose Phosphate Pathway.
References
- 1. NADP-Isocitrate Dehydrogenase (NADP-IDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Isocitrate Dehydrogenase Assay Kit (100T) [sbsgenetech.com]
- 6. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 8. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose-6-Phosphate Dehydrogenase Assay Kit, MAK451, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Rel Assay Diagnostics l NADP - IDH Assay Kit [relassay.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the NADP+/NADPH Redox Couple: Core Principles, Quantitative Analysis, and Experimental Methodologies
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form (NADPH) constitute a fundamental redox couple essential for a vast array of biological processes. This coenzyme pair acts as a critical electron carrier in cellular metabolism, particularly in anabolic pathways and the maintenance of redox homeostasis.[1][2] Unlike the NAD+/NADH couple, which is primarily involved in catabolic reactions to generate ATP, the NADP+/NADPH system is maintained in a highly reduced state, providing the necessary reducing power for biosynthetic reactions and antioxidant defense.[3] Dysregulation of the NADP+/NADPH ratio is implicated in numerous pathologies, including cancer, metabolic syndromes, and neurodegenerative disorders, making it a pivotal area of study and a promising target for therapeutic intervention.[4][5] This guide provides a comprehensive technical overview of the NADP+/NADPH redox couple, detailing its biochemical properties, quantitative aspects, key regulatory pathways, and the experimental protocols required for its accurate measurement.
Core Biochemical and Functional Differences
The functional divergence between the NAD+/NADH and NADP+/NADPH redox couples originates from a subtle yet critical structural distinction. NADP+ possesses an additional phosphate group attached to the 2' position of the ribose sugar of the adenosine (B11128) moiety, a feature absent in NAD+.[6] This structural modification does not alter the electron-carrying capacity of the nicotinamide ring but serves as a molecular tag, enabling specific recognition by different classes of enzymes. This specificity effectively segregates the cellular pools of these coenzymes, allowing for independent regulation of catabolic and anabolic processes.[1]
Key Functional Distinctions:
-
NADP+/NADPH: Primarily functions in anabolic (biosynthetic) reactions by donating electrons for the synthesis of molecules such as fatty acids, steroids, and nucleic acids.[7][8] It is the principal source of reducing equivalents for antioxidant defense systems, including the glutathione (B108866) and thioredoxin pathways, to counteract reactive oxygen species (ROS).[3][4]
-
NAD+/NADH: Predominantly participates in catabolic reactions like glycolysis and the citric acid cycle, where it accepts electrons from the breakdown of fuel molecules. The resulting NADH is then re-oxidized by the mitochondrial electron transport chain to drive ATP synthesis.[2]
Consequently, the intracellular environment is characterized by a high NADPH/NADP+ ratio, favoring reductive biosynthesis and antioxidant activities. Conversely, a high NAD+/NADH ratio favors oxidative catabolism.[3][9]
Quantitative Aspects of the NADP+/NADPH Redox Couple
The concentration and ratio of NADP+ to NADPH are tightly regulated and compartmentalized within the cell, reflecting the specific metabolic demands of different organelles.
Table 1: Subcellular Concentrations and Ratios of the NADP+/NADPH Couple
| Parameter | Cytosol | Mitochondria | Reference |
| Free NADPH Concentration | ~3 µM | ~37 µM | [10] |
| Free NADPH/NADP+ Ratio | 15 - 333 | 15 - 333 | [3][10] |
Note: These values can vary depending on cell type and metabolic state. The high ratio underscores the cell's reductive capacity.
Table 2: Standard Redox Potential
The standard redox potential (E°') of the NADP+/NADPH couple is identical to that of the NAD+/NADH couple, as the additional phosphate group is distant from the reactive nicotinamide ring. However, the actual cellular redox potential is dictated by the intracellular concentration ratio of the oxidized and reduced forms.
| Redox Couple | Standard Redox Potential (E°' at pH 7) | Typical Cellular State | Reference |
| NADP+/NADPH | -320 mV | Highly Reduced (High NADPH/NADP+ ratio) | [11] |
| NAD+/NADH | -320 mV | Highly Oxidized (High NAD+/NADH ratio) | [9] |
Key Metabolic Pathways and Regulatory Roles
Major Pathways of NADPH Production
The cellular pool of NADPH is primarily replenished by a few key metabolic pathways that channel electrons from the oxidation of metabolic intermediates to NADP+.
-
Pentose Phosphate Pathway (PPP): This is the principal source of cytosolic NADPH. The oxidative branch of the PPP, catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD), converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH per molecule of glucose processed.[2][12]
-
NADP+-dependent Malic Enzyme: This enzyme catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate, producing NADPH in both the cytosol and mitochondria.[8]
-
NADP+-dependent Isocitrate Dehydrogenase (IDH): Found in both the cytosol and mitochondria, this enzyme converts isocitrate to α-ketoglutarate, generating NADPH.[8]
Major Pathways of NADPH Consumption
NADPH donates its high-energy electrons to drive reductive reactions that are otherwise thermodynamically unfavorable.
-
Reductive Biosynthesis: NADPH is the essential electron donor for the synthesis of fatty acids, cholesterol, and nucleotides.[7]
-
Antioxidant Defense: NADPH is indispensable for regenerating the reduced forms of key antioxidant molecules.
-
Glutathione System: Glutathione Reductase (GR) uses NADPH to reduce oxidized glutathione (GSSG) back to its reduced state (GSH). GSH is then used by Glutathione Peroxidase (GPx) to detoxify hydrogen peroxide and other organic peroxides.[12]
-
Thioredoxin System: Thioredoxin Reductase (TrxR) uses NADPH to reduce oxidized thioredoxin (Trx-S2), which in turn reduces peroxiredoxins (Prx) and other target proteins involved in signaling and DNA synthesis.[12]
-
-
NADPH Oxidases (NOX): This family of enzymes transfers electrons from NADPH to molecular oxygen to intentionally generate ROS (superoxide and hydrogen peroxide).[1] These ROS play roles in cell signaling, immune defense, and host-pathogen interactions.
The NADP+/NADPH Redox Couple in Drug Development
The central role of NADPH in supporting rapid cell proliferation (by providing building blocks for biosynthesis) and defending against oxidative stress makes its metabolism a prime target for therapeutic intervention, particularly in oncology.[13][14] Cancer cells often exhibit an upregulated PPP to meet their high demand for NADPH.[14] Therefore, inhibiting key NADPH-producing enzymes, such as G6PD, is a promising strategy to selectively induce oxidative stress and inhibit the growth of cancer cells.[15] Similarly, in certain parasitic diseases, the parasite's NADPH-producing enzymes are essential for its survival and represent viable drug targets.[15]
Experimental Protocols for Analysis
Accurate measurement of NADP+ and NADPH levels, and their ratio, is crucial for assessing cellular redox status. Due to the chemical lability of these molecules and their rapid interconversion, meticulous sample handling and specific extraction procedures are paramount.
Table 3: Comparison of Measurement Techniques for NADP+/NADPH
| Technique | Principle | Sensitivity | Advantages | Disadvantages | Reference |
| Colorimetric | Enzymatic cycling reaction produces a colored product (e.g., formazan (B1609692) dye). | Low (µM range) | Widely available instrumentation (spectrophotometer). | Lower sensitivity, potential for interference from colored compounds. | [4][16] |
| Fluorometric | Enzymatic cycling reaction produces a fluorescent product. | High (nM range) | Higher sensitivity, suitable for samples with low concentrations. | Requires a fluorescence plate reader, potential for background fluorescence. | [16][17] |
| Bioluminescent | Enzymatic reaction produces luciferin, which generates light with luciferase. | Very High (nM range) | High sensitivity, high signal-to-background ratio. | Requires a luminometer. | [18][19] |
| LC-MS | Chromatographic separation followed by mass spectrometry detection. | Very High (sub-µM) | High specificity and accuracy, allows for absolute quantification. | Requires specialized equipment and expertise. | [20] |
Protocol 1: Differential Extraction of NADP+ and NADPH from Cultured Cells
This protocol is essential for preventing the artificial oxidation of NADPH and reduction of NADP+ during sample preparation, thereby preserving the in vivo ratio.[4][16]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Acid Extraction Buffer: 0.2 M HCl
-
Base Extraction Buffer: 0.2 M NaOH
-
Neutralization Buffer (for acid extraction): 0.2 M NaOH
-
Neutralization Buffer (for base extraction): 0.2 M HCl
-
10 kDa Molecular Weight Cutoff (MWCO) spin filters
Procedure:
-
Harvest cultured cells (~1-5 x 10^6) by centrifugation. Wash the cell pellet once with ice-cold PBS.
-
For NADPH measurement (base extraction) : Resuspend the cell pellet in 100 µL of ice-cold Base Extraction Buffer (0.2 M NaOH).
-
For NADP+ measurement (acid extraction) : Resuspend a separate, identical cell pellet in 100 µL of ice-cold Acid Extraction Buffer (0.2 M HCl).
-
Lyse the cells by vortexing vigorously and incubating on ice for 10-15 minutes.
-
Heat the base extract at 60°C for 30 minutes to specifically decompose NADP+.[4]
-
Heat the acid extract at 60°C for 30 minutes to specifically decompose NADPH.[4]
-
Cool all samples on ice.
-
Neutralize the extracts: Add 100 µL of Neutralization Buffer (0.2 M HCl to the base extract; 0.2 M NaOH to the acid extract) to bring the pH to ~7-8.
-
Clarify the lysates by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
To deproteinize, pass the supernatant through a 10 kDa MWCO spin filter.[4] The flow-through contains the extracted nucleotides and is ready for assaying.
Protocol 2: General Procedure for NADP+/NADPH Ratio Determination by Enzymatic Cycling Assay
This protocol provides a general workflow for a 96-well plate format using a commercial colorimetric or fluorometric kit.[4][16]
Materials:
-
NADP+/NADPH Assay Kit (containing Assay Buffer, Enzyme Mix, Substrate/Probe)
-
Prepared cell extracts (acid-treated for NADP+, base-treated for NADPH)
-
NADP+ or NADPH standards
-
96-well plate (clear for colorimetric, black for fluorometric)
Procedure:
-
Prepare Standards: Create a dilution series of the NADP+ or NADPH standard in the Assay Buffer as per the kit manual. This will be used to generate a standard curve.
-
Sample Loading: Add 50 µL of each standard and prepared sample extract into separate wells of the 96-well plate.
-
Reaction Initiation: Prepare the reaction mixture by combining the Enzyme Mix and Substrate/Probe in the Assay Buffer according to the kit's instructions. Add 50 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. The enzymatic cycling reaction amplifies the signal.
-
Measurement:
-
For colorimetric assays , measure the absorbance at ~450 nm.
-
For fluorometric assays , measure the fluorescence at Ex/Em = ~540/590 nm.
-
-
Calculation:
-
Subtract the blank reading (well with no standard/sample) from all readings.
-
Plot the standard curve (signal vs. concentration).
-
Determine the concentration of NADP+ (from the acid extract) and NADPH (from the base extract) in the samples using the standard curve.
-
Calculate the NADP+/NADPH ratio.
-
Protocol 3: Measuring NADPH-Dependent Enzyme Activity
The activity of many enzymes can be determined by monitoring the change in NADPH concentration. A common method is to measure the decrease in absorbance at 340 nm, which is the absorbance maximum for NADPH but not NADP+.[21][22]
Materials:
-
Spectrophotometer and UV-transparent cuvettes
-
Reaction Buffer (specific to the enzyme of interest)
-
Enzyme source (e.g., cell-free extract, purified protein)
-
Substrate for the enzyme
-
NADPH stock solution
Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
In a cuvette, prepare a reaction mixture containing the reaction buffer, the enzyme's substrate, and the enzyme source. The final volume is typically 1 mL.
-
Use a blank cuvette containing all components except NADPH to zero the spectrophotometer.
-
Initiate the reaction by adding a known concentration of NADPH (e.g., to a final concentration of 0.1-0.2 mM) to the sample cuvette.
-
Immediately start recording the absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).
-
Calculation:
-
Determine the rate of change in absorbance per unit of time (ΔA/min) from the linear portion of the curve.
-
Calculate the rate of NADPH consumption using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.[21]
-
Rate (µmol/min) = (ΔA/min) / 6.22 * Volume of reaction (mL)
-
If measuring specific activity, normalize this rate to the amount of protein in the assay (µmol/min/mg protein).
-
References
- 1. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD/NADH and NADP/NADPH | AAT Bioquest [aatbio.com]
- 3. Analysis of redox landscapes and dynamics in living cells and in vivo using genetically encoded fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bontac.com [bontac.com]
- 6. quora.com [quora.com]
- 7. A family of NADPH/NADP+ biosensors reveals in vivo dynamics of central redox metabolism across eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 10. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. NADPH Producing Enzymes as Promising Drug Targets for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Rapid and sensitive detection of NADPH via mBFP-mediated enhancement of its fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NADP/NADPH-Glo™ Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. Enzyme Activity Measurement for Alcohol Dehydrogenase (NADP+) Using Spectrophotometric Assays [creative-enzymes.com]
An In-depth Technical Guide to the Solubility and Stability of NADP Sodium Salt in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP), and its sodium salt, is a pivotal coenzyme in cellular metabolism, acting as a carrier of reducing equivalents in its two forms: the oxidized state (NADP⁺) and the reduced state (NADPH). It is fundamental to a vast array of anabolic reactions, including the synthesis of lipids and nucleic acids, and plays a crucial role in antioxidant defense mechanisms.[1][2][3] For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of NADP sodium salt, particularly its solubility and stability in aqueous solutions, is paramount for the design of robust experiments, the development of reliable diagnostic assays, and the formulation of therapeutic agents.
This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols for its assessment, and best practices for its handling and storage.
Solubility of this compound
This compound is highly soluble in water and some polar organic solvents. Its solubility is a critical parameter for the preparation of stock solutions and experimental buffers. The solid form is typically a white to yellowish, hygroscopic powder.[4][5] Quantitative solubility data is summarized in the table below. For buffered solutions, achieving high concentrations may require physical assistance such as sonication.[6]
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| Water | 50 mg/mL[3][4][7] | ~65 mM | Standard solvent for stock solutions. |
| PBS (pH 7.2-7.4) | 10 - 100 mg/mL[6][8] | ~13 - 131 mM | Solubility can vary. Sonication may be needed at higher concentrations.[6] |
| Methanol (B129727) | Soluble[7] | - | |
| Ethanol | Much less soluble[7] | - | |
| Ether, Ethyl Acetate | Practically insoluble[7] | - |
Stability of this compound in Aqueous Solutions
The stability of NADP in aqueous solutions is not absolute and is influenced by several environmental factors. The oxidized (NADP⁺) and reduced (NADPH) forms exhibit markedly different stability profiles, particularly concerning pH.
The Critical Influence of pH
The pH of the aqueous solution is the most significant factor governing the stability of nicotinamide coenzymes.
-
NADP⁺ (Oxidized Form): The oxidized form is relatively stable in acidic to neutral solutions but degrades rapidly in basic conditions.[1] Aqueous solutions of NAD⁺ at a neutral pH are stable for approximately one week when stored at 4°C.[9]
-
NADPH (Reduced Form): Conversely, the reduced form is highly labile in acidic conditions and is most stable in basic solutions.[1] It is recommended to prepare and use NADPH solutions in slightly basic buffers (pH 7.5-8.0).[10] Exposure to a pH below 7.4 can lead to rapid degradation.[11]
Effect of Temperature
Temperature is a key determinant of the degradation rate for both NADP⁺ and NADPH.[12]
-
Solid Form: As a solid powder, this compound is stable for years when stored desiccated and frozen (≤ -20°C).[2][8]
-
Aqueous Solutions: Degradation in aqueous solutions is significantly faster than in the solid state and is accelerated by increased temperature.[13] For long-term storage, aqueous stock solutions should be prepared as single-use aliquots and stored frozen at -20°C (stable for months) or -80°C (stable for over a year).[6][7] It is crucial to avoid repeated freeze-thaw cycles , which leads to accelerated degradation.[7][10] Diluted, ready-to-use solutions should be prepared fresh and are not recommended for storage.[14]
Impact of Buffer Composition
The choice of buffering agent can significantly impact the stability of NADP, particularly its reduced form, NADPH.
-
Phosphate and Acetate Buffers: These buffers have been shown to accelerate the degradation of NADPH.[11][12] Studies on the closely related NADH molecule have demonstrated that phosphate buffers can promote specific acid-catalyzed degradation.[15]
-
Tris Buffer: Research indicates that Tris buffer provides a more stable environment for nicotinamide cofactors compared to phosphate or HEPES buffers.[15][16]
The following table, with data adapted from long-term stability studies on NADH, illustrates the profound effect of buffer choice and temperature on cofactor stability.
| Buffer (50 mM, pH 8.5) | Temperature | Degradation Rate (µM/day) | % Remaining after 43 days |
| Tris | 19°C | 4 | >90% |
| Tris | 25°C | 11 | ~75% |
| HEPES | 19°C | 18 | ~60% |
| Sodium Phosphate | 19°C | 23 | <50% |
| Sodium Phosphate | 25°C | 34 | - |
Data adapted from long-term stability studies on NADH, which serves as a strong analogue for NADPH stability considerations.[15][16]
Other Factors
-
Light: Aqueous solutions of NADP are sensitive to light and should be protected from exposure, especially UV light.[2][17]
-
Enzymatic Degradation: In biological samples, such as cell culture media containing fetal bovine serum (FBS), enzymatic activities can lead to the rapid degradation of extracellular NADP⁺ and its intermediates.[18]
Degradation Pathway
The primary mechanism for the non-enzymatic degradation of NADP⁺ in aqueous solutions is the hydrolysis of the N-glycosidic bond linking the nicotinamide and ribose moieties. This cleavage results in the formation of ADP-ribose 2'-phosphate and nicotinamide. The degradation of NADPH is more complex, often involving hydrolysis and oxidative opening of the dihydropyridine (B1217469) ring.[13][15][19]
Recommended Storage and Handling Procedures
To ensure the integrity and performance of this compound in experimental settings, adherence to proper storage and handling protocols is essential.
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid Powder | -20°C | ≥ 4 years[8] | Store in a desiccator, protected from light and moisture.[2][7] |
| Concentrated Stock Solution | -20°C | ~1 month[6] | Prepare in a suitable buffer (e.g., Tris for NADPH). Dispense into single-use aliquots to avoid freeze-thaw cycles. Protect from light. |
| -80°C | ≥ 6 months[6] | Preferred method for long-term storage of solutions. | |
| Diluted Working Solution | 2-8°C | < 1 day[8] | Prepare fresh from a frozen stock aliquot before each experiment. Do not store. |
Biological Role and Significance
The NADP⁺/NADPH redox couple is central to cellular metabolism. NADPH is not simply the reduced form of NADP⁺; it serves a distinct biological purpose as the primary currency of reducing power for biosynthetic (anabolic) reactions and for regenerating antioxidant systems. The major source of NADPH in non-photosynthetic organisms is the Pentose Phosphate Pathway (PPP).[1]
Experimental Protocols for Stability Assessment
Verifying the stability and concentration of NADP solutions is crucial for data integrity. The following are standard methodologies for this purpose.
Protocol: Stability Analysis by RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to separate and quantify NADP⁺ from its degradation products, providing a precise measure of stability over time.[19]
Methodology:
-
Column: C18 column (e.g., XTerra C18, 150 mm × 4.6 mm, 5 µm).[19]
-
Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 8.0) and methanol (95:5, v/v).[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV absorbance at 260 nm.[19]
-
Procedure: a. Prepare a solution of this compound at a known concentration in the desired test buffer. b. Incubate the solution under the desired test conditions (e.g., specific temperature, light exposure). c. At designated time points (t=0, 24h, 48h, etc.), withdraw an aliquot. d. Inject the aliquot into the HPLC system. e. Monitor the peak area corresponding to NADP⁺. A decrease in this area over time indicates degradation. f. Calculate the percentage of remaining NADP⁺ relative to the t=0 sample.
Protocol: Analysis of NADPH by UV-Vis Spectrophotometry
The stability of NADPH can be conveniently monitored by measuring the decrease in absorbance at 340 nm, a wavelength where NADPH strongly absorbs but NADP⁺ does not.[9][15]
Methodology:
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelength: 340 nm.
-
Molar Extinction Coefficient (ε) of NADPH: 6,220 L·mol⁻¹·cm⁻¹.[10]
-
Procedure: a. Prepare a solution of NADPH in the desired test buffer. b. Immediately measure the initial absorbance at 340 nm (A_initial). c. Incubate the solution under the test conditions. d. At subsequent time points, measure the absorbance (A_t). e. The concentration of NADPH at any time point can be calculated using the Beer-Lambert law (A = εcl). The percentage remaining is (A_t / A_initial) * 100.
Note: This method is effective for tracking the disappearance of NADPH but may not distinguish between conversion to NADP⁺ and other degradation products. The presence of degradation products that also absorb at 340 nm could lead to an overestimation of stability.[15]
Protocol: Selective Quantification of NADP⁺ and NADPH
In biological samples where both forms are present, selective quantification is necessary. This is typically achieved by selectively degrading one form of the coenzyme based on its pH lability, followed by measuring the remaining stable form.
Methodology:
-
Sample Splitting: Divide the sample extract into two aliquots.
-
NADPH Measurement: To one aliquot, add an acidic extraction solution. This will rapidly degrade all NADP⁺ while leaving NADPH intact. After a short incubation, neutralize the solution.
-
Total NADP Measurement (NADP⁺ + NADPH): To the second aliquot, add a basic extraction solution. This will degrade NADPH, leaving only NADP⁺.
-
Quantification: Measure the amount of the remaining coenzyme in each tube using an enzymatic cycling assay, which amplifies the signal for sensitive detection via fluorescence or absorbance. The concentration of the degraded form can be determined by subtraction. Commercial kits are widely available for this purpose.[20]
References
- 1. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 2. signalchemdx.com [signalchemdx.com]
- 3. This compound | 1184-16-3 [chemicalbook.com]
- 4. Beta-Nicotinamide Adenine Dinucleotide Phosphate Sodium Salt NADP+Na CAS 1184-16-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. NADP, Disodium Salt | 24292-60-2 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. research-hub.nrel.gov [research-hub.nrel.gov]
- 17. researchgate.net [researchgate.net]
- 18. Degradation of Extracellular NAD+ Intermediates in Cultures of Human HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. abcam.com [abcam.com]
A Comprehensive Technical Guide to the Storage of NADP Sodium Salt Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the optimal storage conditions for β-Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) sodium salt powder, a critical coenzyme in numerous biological processes. Adherence to these guidelines is paramount to ensure the stability, purity, and performance of the compound in research and development applications.
Optimal Storage Conditions
NADP sodium salt is a hygroscopic, light-sensitive molecule.[1] Improper storage can lead to degradation, compromising experimental results. The primary recommendation for long-term storage is in a freezer at temperatures between -15°C and -25°C.[2] It is essential to store the powder in a dry environment and to protect it from light.[2]
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Condition | Rationale |
| Temperature | -15°C to -25°C | Minimizes thermal degradation and preserves long-term stability.[2] |
| Humidity | Dry/Desiccated | This compound is hygroscopic; moisture absorption can lead to hydrolysis and caking.[1] |
| Light | In the dark | Protects the molecule from photodegradation.[2] |
| Atmosphere | Inert gas (optional) | Can provide additional protection against oxidation. |
Stability Profile
Under the recommended storage conditions of -15°C to -25°C in a dry and dark environment, this compound powder is stable for up to two years.[2] Deviations from these conditions can lead to a significant loss of purity and potency.
Factors Affecting Stability
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3]
-
Moisture: As a hygroscopic substance, this compound readily absorbs moisture from the atmosphere, which can lead to hydrolysis of the phosphate groups and the glycosidic bond.[1][3]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[4]
-
pH: In aqueous solutions, the stability of NADP is pH-dependent. The oxidized form (NADP+) is more stable in acidic to neutral solutions, while the reduced form (NADPH) is more stable in basic solutions.[5]
Table 2: Summary of Stability Data for Related Nicotinamide Coenzymes in Solution
| Condition | Compound | Observation |
| Acidic pH | NADP+ | Relatively stable.[5] |
| NADPH | Prone to degradation.[5] | |
| Basic pH | NADP+ | Susceptible to degradation.[5] |
| NADPH | More stable.[5] |
Note: This data is for NADP/NADPH in solution and serves as a guide to potential instabilities. The solid-state stability of the powder will differ but is influenced by similar factors upon moisture absorption.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[1]
Objective: To assess the intrinsic stability of this compound powder under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol). For solid-state studies, use the powder directly.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.[1]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.[1]
-
Oxidation: Expose the sample to 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.[6]
-
Thermal Degradation: Heat the solid powder at a high temperature (e.g., 105°C) for a defined period.[3]
-
Photodegradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (see Protocol 3.2).
-
Data Evaluation: Determine the percentage of degradation and identify any major degradation products.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. signalchemdx.com [signalchemdx.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Testing | SGS [sgs.com]
A Technical Guide to High-Purity NADP Sodium Salt for Laboratory Applications
This guide provides an in-depth overview of high-purity β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) sodium salt for researchers, scientists, and drug development professionals. It covers reliable suppliers, technical specifications, and detailed experimental protocols for its use and quantification in a laboratory setting.
Section 1: Sourcing High-Purity NADP Sodium Salt
The quality and purity of this compound are critical for reproducible and accurate experimental results. The following table summarizes the technical specifications of high-purity this compound from reputable suppliers to aid in the selection of the most suitable product for your research needs.
Data Presentation: Comparison of High-Purity this compound Suppliers
| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation | Molecular Weight | Storage | Stability |
| Sigma-Aldrich (Merck) | β-Nicotinamide adenine dinucleotide phosphate disodium (B8443419) salt | NADP-RO | ≥97% | Disodium Salt | 787.37 g/mol | 2-8°C | ≥24 months |
| Cayman Chemical | NADP+ (sodium salt hydrate) | 10004675 | ≥90% | Monosodium Salt Hydrate | 765.4 g/mol | -20°C | ≥4 years |
| Roche | NADP, disodium salt | 10128040001 | ≥97% (enzymatic) | Disodium Salt | 787.4 g/mol | 2-8°C | Stable for 24 months |
| Thermo Fisher Scientific | beta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate, 97+% | J60387 | ≥97.0% | Monosodium Salt Hydrate | 765.39 g/mol (anhydrous) | -20°C | Not specified |
| Selleck Chemicals | This compound | S6480 | ≥99% (HPLC) | Sodium Salt | 766.40 g/mol | -20°C (powder) | Not specified |
| Blue Tiger Scientific | ß-Nicotinamide Adenine Dinucleotide Phosphate Monosodium Salt | B2015946 | 98% | Monosodium Salt | 765.4 g/mol | -20°C | Not specified |
Section 2: Key Signaling Pathways Involving NADP
NADP is a crucial cofactor in a multitude of cellular processes, primarily acting as an electron carrier in its reduced form (NADPH). Below are diagrams of two key signaling pathways where NADP(H) plays a pivotal role.
Section 3: Experimental Protocols
Accurate quantification of NADP+ and NADPH is essential for understanding cellular redox states and metabolic fluxes. This section provides detailed protocols for two common methods: an enzymatic cycling assay and liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow Overviews
The following diagrams illustrate the general workflows for the enzymatic and LC-MS based quantification of NADP(H).
The NADP+/NADPH Ratio: A Lynchpin of Cellular Redox Potential and a Target for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The ratio of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to its reduced form (NADPH) is a critical determinant of the cellular redox environment. This redox couple is fundamental to a vast array of biological processes, from anabolic biosynthesis and antioxidant defense to cell signaling and inflammatory responses. Unlike the NAD+/NADH couple, which is primarily involved in catabolic reactions, the NADP+/NADPH pool is maintained in a highly reduced state, providing the necessary reducing power for biosynthetic pathways and the regeneration of key antioxidant molecules.[1] Dysregulation of the NADP+/NADPH ratio is implicated in a host of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders, making it a compelling target for therapeutic intervention.[2][3] This guide provides a comprehensive overview of the NADP+/NADPH ratio's significance, methodologies for its quantification, its role in key signaling pathways, and its relevance in drug development.
The Significance of the NADP+/NADPH Ratio in Cellular Homeostasis
The NADP+/NADPH ratio is a cornerstone of cellular redox homeostasis, with distinct roles for both the oxidized and reduced forms. NADPH serves as the primary electron donor in reductive biosynthesis, including the synthesis of fatty acids, steroids, and nucleic acids.[4][5] Crucially, it is the principal source of reducing equivalents for the regeneration of the primary cellular antioxidant, glutathione (B108866), from its oxidized state (GSSG) to its reduced form (GSH), a reaction catalyzed by glutathione reductase.[1] This function is vital for detoxifying reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[1]
Conversely, NADP+ acts as an essential cofactor for enzymes in catabolic pathways, most notably in the pentose (B10789219) phosphate pathway (PPP), where its reduction to NADPH is a key outcome.[6] The activity of the PPP is, in fact, tightly regulated by the intracellular NADPH/NADP+ ratio.[6] Beyond its metabolic roles, NADP+ is also a precursor for second messengers involved in calcium signaling.[1] The distinct compartmentalization of NADP+/NADPH pools within the cell, particularly between the cytosol and mitochondria, allows for the independent regulation of metabolic processes in these organelles.[7] The mitochondrial inner membrane is generally impermeable to NAD(P)+ and NAD(P)H, necessitating shuttle systems to exchange reducing equivalents.[7]
Quantitative Analysis of the NADP+/NADPH Ratio
Accurate measurement of the NADP+/NADPH ratio is crucial for understanding cellular redox status. However, the inherent instability of NADPH and the potential for interconversion between the oxidized and reduced forms during sample preparation present significant analytical challenges.[8][9] A variety of methods have been developed to address these challenges, each with its own advantages and limitations.
Data Presentation: Representative NADP+/NADPH Ratios
The NADP+/NADPH ratio can vary significantly depending on the cell type, subcellular compartment, and metabolic state. The following tables summarize representative quantitative data from the literature.
| Cell/Tissue Type | Compartment | NADP+/NADPH Ratio | Total NADP(H) Concentration | Reference |
| Rat Liver | Cytosol | ~0.001 - 0.01 | - | [10] |
| Rat Liver | - | - | 1788 nmol/g dry weight | [7] |
| Rat Heart | - | 0.04 | - | [11] |
| Human Erythrocytes | - | 1.625 (NADP+: 26 µM, NADPH: 16 µM) | 42 µM | [7] |
| Saccharomyces cerevisiae | Cytosol (aerobic, glucose-limited) | ~0.064 (Ratio of 15.6) | - | [12] |
| Saccharomyces cerevisiae | Whole Cell | ~0.95 (Ratio of 1.05) | - | [12] |
| Cyanobacteria (Synechocystis sp. PCC 6803) | Dark-adapted | ~1.38 | - | [13] |
| Cyanobacteria (Synechocystis sp. PCC 6803) | Irradiated | ~0.47 | - | [13] |
Note: Ratios are presented as NADP+/NADPH. Some literature reports the inverse ratio (NADPH/NADP+). The values have been converted for consistency where possible.
Experimental Protocols
Liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the direct measurement of NADP+ and NADPH.[14] A critical aspect of this method is the rapid quenching of metabolism and an extraction procedure that minimizes the interconversion of the redox pair.[9]
Materials:
-
Cell culture or tissue samples
-
Isotope-labeled internal standards (e.g., ¹³C-NADP⁺, D₄-NADPH)[14]
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20) with 0.1 M formic acid, pre-chilled to -20°C[9]
-
Neutralization Buffer: 15% (w/v) ammonium (B1175870) bicarbonate
-
LC-MS/MS system (e.g., Thermo Scientific Q Exactive™ HF-X)[14]
Procedure:
-
Metabolism Quenching and Extraction:
-
For adherent cells, aspirate the culture medium and immediately add the pre-chilled extraction solvent.
-
For suspension cells or tissue homogenates, rapidly mix with the pre-chilled extraction solvent.
-
Include isotope-labeled internal standards in the extraction solvent to monitor and correct for interconversion.[11]
-
-
Cell Lysis and Protein Precipitation:
-
Scrape cells (if adherent) and collect the cell lysate in a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube and immediately neutralize with the neutralization buffer to prevent acid-catalyzed degradation of NADPH.[9]
-
-
LC-MS/MS Analysis:
-
Analyze the neutralized extracts using an LC-MS/MS method optimized for the separation and detection of NADP+ and NADPH.[11]
-
Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for NADP+ (e.g., m/z 744.3→506.2) and NADPH (e.g., m/z 746.3→508.2).[14]
-
Enzymatic cycling assays are a common and accessible method for quantifying NADP+ and NADPH. These assays rely on a series of enzymatic reactions that "cycle" between NADP+ and NADPH, amplifying the signal for each molecule present. Commercial kits are widely available for this purpose.[15][16][17]
Principle: A cycling enzyme (e.g., glucose-6-phosphate dehydrogenase) reduces NADP+ to NADPH. A reductase then uses NADPH to reduce a probe, generating a fluorescent or colored product. The rate of signal generation is proportional to the total amount of NADP(H). To measure NADP+ and NADPH individually, one form is selectively degraded in a parallel sample prior to the assay.[16]
Materials:
-
Cell or tissue lysate
-
Commercial NADP+/NADPH assay kit (containing extraction buffers, cycling enzyme, reductase, probe, and standards)
-
0.1 N HCl and 0.1 N NaOH for differential extraction[17]
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates according to the kit manufacturer's instructions. This typically involves homogenization in a specific extraction buffer.
-
Deproteinize the lysate, often using a 10 kDa molecular weight cutoff (MWCO) spin filter.[15]
-
-
Differential Decomposition:
-
To measure NADPH: In one aliquot of the lysate, add 0.1 N NaOH and incubate at 60-80°C for 30-60 minutes to decompose NADP+. Neutralize the sample with 0.1 N HCl.[17]
-
To measure NADP+: In a separate aliquot, add 0.1 N HCl and incubate at 60-80°C for 30-60 minutes to decompose NADPH. Neutralize the sample with 0.1 N NaOH.[17]
-
A third aliquot is left untreated to measure the total NADP(H) pool.
-
-
Assay Reaction:
-
Prepare a standard curve using the provided NADP+ standard.
-
Add the prepared samples (total, NADPH-only, and NADP+-only) and standards to a 96-well plate.
-
Add the master reaction mix (containing the cycling enzyme, reductase, and probe) to all wells.
-
-
Signal Detection:
-
Calculation:
-
Determine the concentrations of total NADP(H), NADPH, and NADP+ from the standard curve.
-
The concentration of the non-measured component can be calculated by subtraction from the total. The ratio is then calculated.
-
Genetically encoded fluorescent biosensors, such as the iNap series, allow for the real-time, dynamic measurement of NADPH concentrations in living cells with high spatiotemporal resolution.[18][19] These sensors are typically ratiometric and pH-resistant, providing robust measurements.[19]
Principle: The iNap sensors consist of an NADPH-binding domain fused to a fluorescent protein (e.g., circularly permuted YFP).[20] Binding of NADPH induces a conformational change in the sensor, leading to a change in its fluorescence properties. Ratiometric measurements, often by exciting at two different wavelengths, allow for quantitative determination of NADPH levels.[19]
Procedure:
-
Sensor Delivery:
-
Cell Culture and Imaging:
-
Culture the cells under the desired experimental conditions.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the ratiometric sensor (e.g., excitation at ~420 nm and ~485 nm for iNap1).[19]
-
-
Data Acquisition and Analysis:
-
Acquire images at both excitation wavelengths.
-
Calculate the ratio of fluorescence intensities (e.g., F485/F420) for each cell or region of interest.
-
The change in this ratio corresponds to the change in intracellular NADPH concentration. Calibration curves can be generated in vitro to estimate absolute concentrations.
-
The Role of the NADP+/NADPH Ratio in Signaling Pathways
The NADP+/NADPH ratio is not merely a passive indicator of the cellular redox state but an active regulator of various signaling pathways.
Antioxidant Defense and Redox Signaling
NADPH is the ultimate source of reducing power for the glutathione and thioredoxin systems, which are central to antioxidant defense. The enzyme NADPH oxidase (NOX) utilizes NADPH to generate superoxide (B77818) radicals, which, while contributing to oxidative stress at high levels, also function as signaling molecules in various physiological processes, including immune responses and cell growth.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 6. The pentose phosphate cycle is regulated by NADPH/NADP ratio in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abstracts.boku.ac.at [abstracts.boku.ac.at]
- 9. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatiotemporal compartmentalization of hepatic NADH and NADPH metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of the Cytosolic NADPH/NADP Ratio in Saccharomyces cerevisiae using Shikimate Dehydrogenase as Sensor Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Genetically encoded fluorescent sensors reveal dynamic regulation of NADPH metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iNap2 - NADPH Fluorescent Biosensor Details [biosensordb.ucsd.edu]
Methodological & Application
Application Notes and Protocol for Preparing β-Nicotinamide Adenine Dinucleotide Phosphate (NADP) Sodium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP), along with its reduced form NADPH, is a crucial coenzyme in a multitude of cellular metabolic pathways. This redox pair is essential for various anabolic reactions, including the biosynthesis of lipids and nucleic acids, and plays a vital role in protecting cells from oxidative stress.[1] The accurate preparation of NADP stock solutions is fundamental for reliable and reproducible results in a wide array of biochemical and enzymatic assays. This document provides a comprehensive protocol for the preparation, storage, and handling of NADP sodium salt stock solutions to ensure their integrity and optimal performance in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for β-NADP sodium salt, which is essential for accurate stock solution preparation.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₂₇N₇NaO₁₇P₃ | [2][3] |
| Molecular Weight | 765.39 g/mol (anhydrous basis) | [2][3][4] |
| Appearance | White to off-white or yellowish amorphous powder | [2][5] |
| Solubility in Water | Approximately 50 mg/mL to 100 mg/mL | [2][4][6] |
| Recommended Storage (Solid) | -20°C, sealed and protected from moisture | [2][4] |
| Recommended Storage (Stock Solution) | -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) | [2][7] |
| Optimal pH for Stability | Neutral to slightly alkaline (pH 7-8) is generally preferred for stability.[8][9] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a 10 mM stock solution of β-NADP sodium salt. This concentration is a common starting point for many enzymatic assays and can be easily diluted to the required working concentration.
Materials and Equipment
-
β-Nicotinamide adenine dinucleotide phosphate sodium salt (NADP-Na) powder
-
High-purity, sterile, nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Sterile microcentrifuge tubes or other appropriate containers
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
-20°C and -80°C freezers
-
Ice bucket
Preparation of 10 mM NADP Stock Solution
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents the condensation of moisture onto the hygroscopic powder.
-
Weighing: On a calibrated analytical balance, carefully weigh the required amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 7.65 mg of this compound (based on a molecular weight of 765.39 g/mol ).
-
Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add the appropriate volume of high-purity water or buffer to achieve the final concentration of 10 mM. For instance, add 1 mL of solvent for 7.65 mg of NADP-Na.
-
Mixing: Gently vortex the tube until the powder is completely dissolved. The solution should be clear and colorless to slightly yellowish.[5] If necessary, brief sonication can be used to aid dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.[2][7][10]
-
Storage: Immediately store the aliquots in a freezer. For short-term storage (up to one month), -20°C is suitable.[2][7] For long-term storage (up to six months), -80°C is recommended.[2][7] Always protect the solution from light.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the workflow for preparing the this compound stock solution, emphasizing critical steps for ensuring solution quality and stability.
Caption: Workflow for preparing this compound stock solution.
Conclusion
The protocol outlined above provides a standardized method for the preparation of this compound stock solutions. Adherence to these guidelines, particularly regarding the prevention of moisture contamination and the avoidance of repeated freeze-thaw cycles, is critical for maintaining the stability and functionality of this essential coenzyme. Proper preparation and storage will ensure the accuracy and reproducibility of experimental data in research and drug development applications.
References
- 1. signalchemdx.com [signalchemdx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. b-Nicotinamide adenine dinucleotide phosphate 698999-85-8 [sigmaaldrich.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Spectrophotometric Measurement of NADP+ Reduction at 340 nm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form, NADPH, are crucial coenzymes in numerous cellular metabolic pathways. NADPH acts as a primary electron donor in reductive biosynthesis, including fatty acid and steroid synthesis, and plays a vital role in the antioxidant defense system. The ratio of NADP+ to NADPH is a critical indicator of the cellular redox state and is essential for maintaining cellular homeostasis.[1] Consequently, the accurate measurement of NADPH concentration and the kinetics of NADP+ reduction are fundamental in various biological research and drug development fields to evaluate metabolic status, enzyme activity, and oxidative stress.[1][2]
The spectrophotometric measurement of NADP+ reduction to NADPH is a fundamental technique used to assay the activity of a wide variety of enzymes. This method is based on the principle that NADPH has a distinct absorbance maximum at 340 nm, while the oxidized form, NADP+, does not absorb light at this wavelength.[1][3] This property allows for the direct and continuous monitoring of enzyme-catalyzed reactions that produce NADPH.
Principle of the Method
The spectrophotometric assay for NADP+ reduction relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[1] As an NADP+-dependent enzyme catalyzes the reduction of NADP+ to NADPH, the absorbance of the reaction mixture at 340 nm increases proportionally to the amount of NADPH produced.[4]
The rate of the enzymatic reaction can be determined by monitoring the change in absorbance at 340 nm over time. This allows for the calculation of enzyme activity, typically expressed in units (µmol of substrate converted or product formed per minute).
Data Presentation
Quantitative Data Summary
For accurate calculations of NADPH concentration and enzyme activity, precise values for the molar extinction coefficient of NADPH are essential. The table below summarizes the commonly accepted values and other relevant parameters.
| Parameter | Value | Unit | Reference |
| Molar Extinction Coefficient (ε) of NADPH at 340 nm | 6,220 | L·mol⁻¹·cm⁻¹ | [5][6][7] |
| Molar Extinction Coefficient (ε) of NADPH at 340 nm | 6,300 | L·mol⁻¹·cm⁻¹ | [8] |
| Optimal Absorbance Range | 0.1 - 1.5 | Dimensionless | [9] |
| Typical Path Length (l) | 1 | cm | [1][6] |
Experimental Protocols
Protocol 1: General Assay for an NADP+-Dependent Dehydrogenase
This protocol provides a general method for measuring the activity of an NADP+-dependent dehydrogenase by monitoring the increase in absorbance at 340 nm as NADP+ is reduced to NADPH.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (quartz or UV-transparent plastic)
-
Micropipettes
-
Assay Buffer (e.g., Tris-HCl, pH 7.4-8.0)
-
NADP+ stock solution (e.g., 10 mM in assay buffer, stored at -20°C)[10]
-
Substrate stock solution (concentration will be enzyme-dependent)
-
Enzyme preparation (cell lysate or purified enzyme)
-
Deionized water
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable light source.[1]
-
Set the wavelength to 340 nm.[1]
Assay Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the following components in the specified order. The final volume is typically 1 mL for a standard cuvette.
-
Assay Buffer
-
NADP+ solution (to a final concentration typically between 0.2-1.0 mM)
-
Substrate solution (to a final concentration that is saturating, if determining Vmax)
-
-
Blanking the Spectrophotometer: Place the cuvette containing the reaction mixture (without the enzyme) into the spectrophotometer and zero the absorbance. This step subtracts the absorbance of the buffer, NADP+, and substrate.[1]
-
Initiate the Reaction: Add a small, predetermined volume of the enzyme preparation to the cuvette to initiate the reaction. Mix thoroughly by gently pipetting or inverting the cuvette with a paraffin (B1166041) film seal.[4]
-
Monitor Absorbance: Immediately place the cuvette back into the spectrophotometer and begin recording the absorbance at 340 nm at regular time intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
Data Analysis:
-
Plot the absorbance at 340 nm versus time.
-
Determine the initial linear rate of the reaction (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
Protocol 2: Example Assay - Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity
This protocol describes the measurement of G6PDH activity, a common NADP+-dependent enzyme.[10][11]
Materials:
-
All materials from Protocol 1
-
Glucose-6-phosphate (G6P) stock solution (e.g., 100 mM in deionized water, stored at -20°C)[10]
-
MgCl2 stock solution (e.g., 1 M)
Assay Procedure:
-
Prepare the Reaction Mixture (1 mL total volume):
-
Blank the spectrophotometer as described in Protocol 1.
-
Initiate the Reaction: Add 20 µL of the enzyme sample (e.g., cell-free extract) to the cuvette.[10] Mix and immediately start monitoring the absorbance at 340 nm.
-
Data Analysis: Calculate the G6PDH activity as described in Protocol 1.
Visualizations
Signaling Pathway and Measurement Principle
Caption: Enzymatic reduction of NADP+ and its spectrophotometric detection.
Experimental Workflow
Caption: Workflow for spectrophotometric NADP+ reduction assay.
References
- 1. benchchem.com [benchchem.com]
- 2. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 5. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. [New values for the molar extinction coefficients of NADH and NADPH for the use in routine laboratories (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]
- 11. Glucose-6-phosphate dehydrogenase assay [bio-protocol.org]
Application Notes: The Role of NADP Sodium Salt in Nucleic Acid Synthesis Studies
Introduction
Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP), and its reduced form NADPH, are essential coenzymes in all living organisms, playing a central role in anabolic metabolism.[1][2] Unlike NAD⁺/NADH, which is primarily involved in catabolic (energy-generating) pathways, the NADP⁺/NADPH couple is a key provider of reducing equivalents for biosynthetic reactions, such as the synthesis of lipids, amino acids, and nucleic acids.[3][4] NADP Sodium Salt is the stable, water-soluble form of NADP⁺ and is commonly used in biochemical and cellular assays to study these processes.[5][6]
In the context of nucleic acid synthesis, NADPH is indispensable for two primary reasons:
-
De Novo Synthesis of Nucleotides: NADPH is the direct electron donor for ribonucleotide reductase (RNR), the enzyme that catalyzes the conversion of ribonucleotides (NTPs) to deoxyribonucleotides (dNTPs).[4] This step is the rate-limiting reaction in the production of the building blocks for DNA synthesis and repair.
-
Maintaining a Reducing Cellular Environment: NADPH is critical for maintaining cellular redox homeostasis by regenerating antioxidants like glutathione. This protects DNA and the enzymes involved in its synthesis from oxidative damage caused by reactive oxygen species (ROS).[1][4]
The primary source of cellular NADPH for these biosynthetic processes is the Pentose Phosphate Pathway (PPP).[1][4] Therefore, studying the impact of NADP/NADPH availability on nucleic acid synthesis provides critical insights into cellular metabolism, proliferation, and responses to stress, making it a key area of interest for drug development, particularly in oncology and metabolic diseases.[7][8]
Key Biochemical Pathways
The diagram below illustrates the central role of NADPH, generated primarily from the Pentose Phosphate Pathway, in providing the necessary reducing power for the synthesis of deoxyribonucleotides—the essential precursors for DNA synthesis.
Caption: Role of NADPH in Deoxyribonucleotide Synthesis.
Physicochemical and Storage Data
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
| Property | NADP Monosodium Salt | NADP Disodium (B8443419) Salt |
| Synonyms | β-NADP-Na, TPN-Na[6] | β-NADP-Na₂, Coenzyme-II Disodium Salt[5] |
| CAS Number | 1184-16-3[6][9] | 24292-60-2[5][10] |
| Molecular Formula | C₂₁H₂₇N₇NaO₁₇P₃[6] | C₂₁H₂₆N₇Na₂O₁₇P₃[5] |
| Appearance | White to yellowish powder[6] | White to yellowish powder[5] |
| Purity (HPLC) | Typically ≥95% | Typically ≥95%[5] |
| Storage Conditions | Store dry and protected from light. For long-term storage, keep between -25°C and -15°C.[5][6] | Store dry and protected from light. For long-term storage, keep between -25°C and -15°C.[5] |
| Stability | Stable in acidic solutions; degrades in basic solutions.[3] | Stable in acidic solutions; degrades in basic solutions.[3] |
Experimental Protocols
The following are generalized protocols for studying the influence of NADP/NADPH on nucleic acid synthesis. Researchers should optimize these protocols for their specific cell lines and experimental systems.
Protocol 1: Cell-Based Assay for De Novo DNA Synthesis using EdU Incorporation
This protocol measures the rate of new DNA synthesis by quantifying the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine. The effect of NADP/NADPH availability can be assessed by supplementing the media with this compound or by using inhibitors of NADPH-producing pathways (e.g., G6PD inhibitors).
Materials:
-
Cell line of interest (e.g., HEK293T, U2OS)
-
Complete cell culture medium
-
This compound (e.g., CAS 1184-16-3 or 24292-60-2)
-
EdU incorporation assay kit (containing EdU, fluorescent azide (B81097), and buffers)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of the experiment.[11] Incubate for 24-48 hours.
-
Treatment: Prepare fresh treatment media. For the experimental group, supplement the media with the desired concentration of this compound. Include appropriate controls (vehicle control, positive control for proliferation).
-
Incubation: Remove old media, wash cells once with PBS, and add the treatment media. Incubate for the desired period (e.g., 12-24 hours).
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM. Incubate for a short period (e.g., 1-2 hours) to label newly synthesized DNA.
-
Fixation and Permeabilization:
-
Aspirate the EdU-containing medium and wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 for 20 minutes at room temperature.
-
-
Click-iT® Reaction:
-
Wash cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.
-
Add the cocktail to the cells and incubate for 30 minutes in the dark.
-
-
Staining and Imaging:
-
Wash cells twice with PBS.
-
Counterstain the nuclei with Hoechst 33342 for 15 minutes.
-
Wash a final time and mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope. The total number of cells is determined by the Hoechst stain, and the number of proliferating cells is determined by the EdU/fluorescent azide signal.
-
-
Data Analysis: Quantify the percentage of EdU-positive cells relative to the total number of cells. Compare the results between control and NADP-treated groups.
Protocol 2: In Vitro Ribonucleotide Reductase (RNR) Activity Assay
This assay directly measures the activity of RNR, the key enzyme linking NADPH to dNTP synthesis. The assay can be performed using purified enzyme or cell lysates.
Materials:
-
Purified RNR enzyme or cell lysate
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 1 mM EDTA)
-
NADPH
-
Ribonucleotide substrate (e.g., CDP or GDP)
-
Effector molecules (e.g., ATP, dATP)
-
Snake venom phosphodiesterase
-
Alkaline phosphatase
-
HPLC system for nucleotide separation and quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, RNR enzyme/lysate, effector molecules, and the ribonucleotide substrate.
-
Initiation: Start the reaction by adding a saturating concentration of NADPH. For testing the effect of NADP⁺, vary the ratio of NADP⁺ to NADPH.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by boiling for 2 minutes or by adding perchloric acid.
-
Nucleotide Conversion: Treat the mixture with snake venom phosphodiesterase and alkaline phosphatase to convert all nucleotides and deoxynucleotides to their corresponding nucleosides and deoxynucleosides for easier analysis.
-
Analysis: Analyze the sample using reverse-phase HPLC. Quantify the amount of deoxynucleoside product formed by comparing the peak area to a standard curve.
-
Calculation: Calculate the specific activity of RNR (e.g., in nmol of product formed per minute per mg of protein).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a cell-based experiment designed to investigate the effect of this compound on DNA synthesis.
Caption: Workflow for EdU Cell Proliferation Assay.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 4. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. signalchemdx.com [signalchemdx.com]
- 6. Nicotinamide Adenine Dinucleotide Phosphate Monosodium Salt (NADP-Na) [signalchemdx.com]
- 7. Nucleotide and Co-Factor Detection Assays [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Nicotinamide adenine dinucleotide phosphate disodium salt, 98% 24292-60-2 India [ottokemi.com]
- 11. Protocol for image-based monitoring of de novo RNA synthesis at DNA double-strand breaks in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NADP-Dependent Malic Enzyme Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADP-dependent malic enzyme (NADP-ME), with the systematic name (S)-malate:NADP+ oxidoreductase (oxaloacetate-decarboxylating) (EC 1.1.1.40), is a crucial enzyme in cellular metabolism.[1] It catalyzes the oxidative decarboxylation of L-malate to produce pyruvate, carbon dioxide (CO₂), and NADPH.[1] This enzyme is ubiquitously found in a wide range of organisms, from bacteria to plants and animals, where it plays a pivotal role in various metabolic pathways.[2]
In plants, NADP-ME is essential for C4 and CAM photosynthesis, where it functions in the concentration of CO₂ for fixation by RuBisCO.[1] Beyond photosynthesis, it is involved in pH regulation, stomatal opening, and responses to abiotic stress, such as the abscisic acid (ABA) signaling pathway. In animals and other eukaryotes, NADP-ME is a key provider of NADPH for reductive biosynthesis, such as fatty acid and steroid synthesis, and for the cellular antioxidant defense system.[3] Given its central role in metabolism and cellular signaling, the accurate measurement of NADP-ME activity is critical for research in biochemistry, plant biology, and drug development.
Principle of the Assay
The activity of NADP-dependent malic enzyme is determined by a continuous spectrophotometric rate determination assay.[4] The assay measures the rate of formation of NADPH, which absorbs light at a wavelength of 340 nm. The increase in absorbance at 340 nm is directly proportional to the enzymatic activity. The reaction catalyzed by NADP-ME is as follows:
L-Malate + NADP⁺ → Pyruvate + CO₂ + NADPH + H⁺
The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹, which is used to calculate the enzyme activity.[5]
Signaling and Metabolic Pathways
NADP-malic enzyme is integrated into several key metabolic and signaling pathways. Below are diagrams illustrating its central role.
Caption: Biochemical reaction catalyzed by NADP-Malic Enzyme.
Caption: Involvement of NADP-ME in various metabolic and signaling pathways.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| Spectrophotometer | Capable of measuring absorbance at 340 nm, preferably with temperature control | N/A |
| Cuvettes | 1 cm path length, quartz or disposable UV-transparent | N/A |
| Micropipettes and tips | Calibrated | N/A |
| Triethanolamine-HCl Buffer | 100 mM, pH 7.4 at 25°C | 4°C |
| L-Malic Acid Solution | 100 mM | -20°C |
| NADP⁺ Solution | 20 mM | -20°C (protect from light) |
| MgCl₂ or MnCl₂ Solution | 100 mM | Room Temperature |
| Deionized Water | Ultrapure | Room Temperature |
| Sample (Enzyme Extract) | See section 4.2 | -80°C (long-term) or on ice (short-term) |
Sample Preparation
4.2.1. Plant Tissues
-
Harvest fresh plant tissue and immediately place it on ice to minimize protein degradation.
-
Weigh approximately 0.1-0.5 g of tissue and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add 1-2 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.3, 10 mM MgCl₂, 1 mM EDTA, 1% PVP, 1 mM PMSF, and 1 mM β-mercaptoethanol).[6]
-
Homogenize the mixture thoroughly.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.[6]
-
Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.
4.2.2. Animal Tissues
-
Excise the tissue of interest and rinse with ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Weigh the tissue and homogenize in 3-5 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA, and protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris and mitochondria.
-
Collect the supernatant (cytosolic fraction) for the assay of cytosolic NADP-ME.
4.2.3. Cultured Cells
-
Harvest cells by centrifugation (for suspension cultures) or by scraping (for adherent cultures).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a suitable lysis buffer (e.g., RIPA buffer or a hypotonic buffer with protease inhibitors).
-
Lyse the cells by sonication or by passing them through a fine-gauge needle.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant as the cell extract.
Assay Procedure
The following protocol is for a final reaction volume of 1 mL. Adjust volumes proportionally for different reaction volumes.
-
Prepare the Assay Mixture: In a 1.5 mL microcentrifuge tube, prepare the assay mixture by adding the following reagents in the specified order:
-
670 µL of 100 mM Triethanolamine-HCl buffer (pH 7.4)
-
100 µL of 100 mM MgCl₂ or MnCl₂ solution
-
100 µL of 100 mM L-Malic Acid solution
-
30 µL of 20 mM NADP⁺ solution
-
Mix gently by pipetting.
-
-
Equilibrate the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 25°C or the desired temperature.
-
Perform the Assay:
-
Pipette 900 µL of the assay mixture into a cuvette.
-
Add 100 µL of deionized water to a "blank" cuvette and 100 µL of the enzyme extract to the "sample" cuvette.
-
Immediately mix the contents of the cuvettes by inverting them gently.
-
Place the cuvettes in the spectrophotometer and start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Calculation of Enzyme Activity
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank from the rate of the sample to correct for any non-enzymatic reaction.
-
Calculate the enzyme activity using the following formula:
Activity (U/mL) = (ΔA₃₄₀/min × Total Assay Volume (mL)) / (ε × Path Length (cm) × Enzyme Volume (mL))
Where:
-
U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[5]
-
ΔA₃₄₀/min is the rate of change in absorbance at 340 nm per minute.
-
Total Assay Volume is the final volume in the cuvette (e.g., 1 mL).
-
ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹.
-
Path Length of the cuvette is typically 1 cm.
-
Enzyme Volume is the volume of the enzyme extract added to the assay (e.g., 0.1 mL).
-
-
Specific Activity (U/mg) can be calculated by dividing the enzyme activity (U/mL) by the protein concentration of the enzyme extract (mg/mL).
Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)
Data Presentation
Typical Kinetic Parameters
The kinetic parameters of NADP-ME can vary depending on the isoform, organism, and assay conditions.
| Organism/Isoform | Substrate | Kₘ (µM) | Vₘₐₓ (U/mg) | Reference |
| Arabidopsis thaliana (NADP-ME2) | L-Malate | 960 | High | [2] |
| Arabidopsis thaliana (NADP-ME2) | NADP⁺ | 37 | High | [2] |
| Sugarcane (pH 7.0) | L-Malate | 58 | - | |
| Sugarcane (pH 8.0) | L-Malate | 120 | - | |
| Sugarcane (pH 7.0) | NADP⁺ | 7.1 | - | |
| Sugarcane (pH 8.0) | NADP⁺ | 4.6 | - | |
| Human Breast Cancer Cell Line | L-Malate | - | - | [7] |
Example of Specific Activity Data
| Tissue/Organism | Specific Activity (U/mg protein) |
| Arabidopsis thaliana leaves (NADP-ME2) | High |
| Maize leaves (C4 isoform) | Very High |
| Rat Liver (cytosolic) | Moderate |
| Human INS-1 832/13 cells | Detectable |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or very low activity | Inactive enzyme | Prepare fresh enzyme extract. Ensure proper storage on ice or at -80°C. Avoid repeated freeze-thaw cycles. |
| Missing component in the assay mixture | Double-check the preparation of the assay mixture to ensure all components are present at the correct concentrations. | |
| Incorrect pH of the buffer | Verify the pH of the buffer and adjust if necessary. | |
| Presence of inhibitors in the sample | Dilute the sample or use a desalting column to remove potential inhibitors. | |
| High background signal (high absorbance in the blank) | Contamination of reagents | Use fresh, high-quality reagents. |
| Spontaneous reduction of NADP⁺ | Prepare fresh NADP⁺ solution and protect it from light. | |
| Presence of other dehydrogenases in the crude extract | If specificity is a concern, consider partial purification of the enzyme. | |
| Non-linear reaction rate | Substrate depletion | If the reaction rate decreases over time, use a lower concentration of the enzyme extract. |
| Product inhibition | Analyze the initial linear phase of the reaction. | |
| Enzyme instability | Perform the assay at a lower temperature or add stabilizing agents like glycerol (B35011) to the extraction buffer. | |
| Inconsistent readings between replicates | Pipetting errors | Ensure accurate and consistent pipetting. Calibrate micropipettes regularly. |
| Inadequate mixing | Mix the cuvette contents thoroughly but gently after adding the enzyme. | |
| Temperature fluctuations | Use a temperature-controlled spectrophotometer. |
Experimental Workflow
Caption: General workflow for the NADP-Malic Enzyme activity assay.
References
- 1. Mitochondrial Malic Enzyme (ME2) In Pancreatic Islets of the Human, Rat and Mouse and Clonal Insulinoma Cells: Simple Enzyme Assay For Mitochondrial Malic Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Activity Measurement of Malate Dehydrogenase (Oxaloacetate-Decarboxylating) (NADP+) Using Spectrophotometric Assays [creative-enzymes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | NADP-Dependent Malic Enzyme 1 Participates in the Abscisic Acid Response in Arabidopsis thaliana [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of NADP-Malic Enzyme Activity in Maize (Zea mays L.) under Salinity with Reference to Light and Darkness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying NADP/NADPH Levels in Tissue Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form (NADPH) are essential coenzymes vital to a vast array of cellular processes.[1] The ratio of NADP+ to NADPH is a critical indicator of the cell's redox state and metabolic health.[1] NADPH primarily functions as a key electron donor in reductive biosynthesis pathways, such as the synthesis of fatty acids and nucleic acids.[1][2] It is also a cornerstone of the cellular antioxidant defense system, crucial for regenerating reduced glutathione (B108866) to protect against oxidative damage.[1] Dysregulation of the NADP+/NADPH ratio has been linked to various diseases, including cancer and neurodegenerative disorders, making its accurate quantification essential in biomedical research and drug development.[3]
Methodologies for NADP/NADPH Quantification
Several methods are available for the quantification of NADP+ and NADPH in tissue lysates, with the most common being enzymatic cycling assays (both colorimetric and fluorometric) and liquid chromatography-mass spectrometry (LC-MS).[3]
-
Enzymatic Cycling Assays: These assays are based on an enzymatic reaction that "cycles" NADP+ and NADPH, amplifying the signal.[1][4] In the presence of glucose-6-phosphate dehydrogenase (G6PDH), NADP+ is reduced to NADPH.[5] Subsequently, a diaphorase enzyme oxidizes NADPH back to NADP+ while reducing a chromogenic or fluorogenic probe, which can be measured by a spectrophotometer or fluorometer, respectively.[1][5] These assays are highly specific for NADP+/NADPH and do not detect NAD+/NADH.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high specificity and sensitivity for the direct detection and quantification of NADP+ and NADPH.[3][6] LC-MS separates these molecules based on their chromatographic properties, and their distinct mass-to-charge ratios allow for precise quantification.[3][7] While highly accurate, this method requires specialized equipment and expertise.[3]
Experimental Protocols
This section provides detailed protocols for the quantification of NADP/NADPH in tissue lysates using an enzymatic cycling assay, which is a widely accessible method.
Materials and Reagents
-
Phosphate Buffered Saline (PBS), ice-cold
-
NADP/NADPH Extraction Buffer (often supplied in commercial kits)[8]
-
Assay Buffer (often supplied in commercial kits)
-
NADP+/NADPH Assay Kit (containing standards, enzymes, and detection reagents)
-
Dounce tissue grinder
-
Microcentrifuge tubes
-
96-well microplate (clear for colorimetric assays, black for fluorometric assays)[11]
-
Microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for NADP+/NADPH quantification.
Sample Preparation Protocol
-
Weigh approximately 10-20 mg of tissue and wash with cold PBS.[1]
-
Add 400 µL of ice-cold NADP/NADPH Extraction Buffer.[8]
-
Homogenize the tissue on ice using a Dounce tissue grinder.
-
Centrifuge the homogenate at 10,000-14,000 x g for 5-10 minutes at 4°C to remove insoluble material.[1][10]
-
Transfer the supernatant to a new tube. This is the tissue extract.
-
For deproteinization (recommended to prevent enzymatic degradation of NADP(H)), filter the extract through a 10 kDa MWCO spin filter.[3][10][12] The flow-through contains the NADP+ and NADPH.
Differential Extraction Protocol
To determine the NADP+/NADPH ratio, three sets of samples need to be prepared from the tissue extract: one for total NADP+/NADPH, one for NADP+ only, and one for NADPH only.
-
For Total NADP+/NADPH: Use the deproteinized tissue extract directly in the assay.[3]
-
For NADP+ Quantification (NADPH Destruction):
-
For NADPH Quantification (NADP+ Destruction):
Enzymatic Cycling Assay Protocol
Always refer to the specific manual of your commercial assay kit, as volumes and incubation times may vary.
-
Prepare NADPH Standard Curve: Prepare a series of NADPH standards (e.g., 0, 20, 40, 60, 80, 100 pmol/well) by diluting the provided NADPH standard solution with the Extraction Buffer.[1] Adjust the final volume of each standard to be the same as the sample volume (e.g., 50 µL).
-
Plate Loading: Add 50 µL of your prepared samples (Total NADP+/NADPH, NADP+-only, and NADPH-only) and the standards into separate wells of a 96-well plate.[9]
-
Initiate Reaction: Prepare the NADP Cycling Reagent mix according to the kit's instructions. Add 100 µL of this mix to all wells.[1]
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.[10] The assay is continuous, so readings can be taken at multiple time points.[9]
-
Measurement: Read the absorbance at ~450 nm for colorimetric assays or fluorescence at Ex/Em = 530-570/590-600 nm for fluorometric assays.[9][10]
Data Analysis and Presentation
Calculations
-
Standard Curve: Subtract the blank (0 standard) reading from all standard and sample readings. Plot the corrected values for the NADPH standards against the amount of NADPH (pmol/well) to generate a standard curve.[1]
-
Determine Concentrations: Use the linear regression equation from the standard curve to calculate the amount of NADP(H) in your samples.[13]
-
Total [NADP+/NADPH] is determined from the untreated sample.
-
[NADPH] is determined from the base-treated (NADP+ destroyed) sample.
-
[NADP+] can be calculated in two ways:
-
From the acid-treated (NADPH destroyed) sample.
-
By subtracting the [NADPH] value from the Total [NADP+/NADPH] value: [NADP+] = Total [NADP+/NADPH] - [NADPH].[1]
-
-
-
Calculate the NADP+/NADPH Ratio: Divide the calculated concentration of NADP+ by the concentration of NADPH.
Data Presentation Table
| Sample ID | Treatment Group | Total NADP+/NADPH (pmol/mg tissue) | NADP+ (pmol/mg tissue) | NADPH (pmol/mg tissue) | NADP+/NADPH Ratio |
| 1 | Control | ||||
| 2 | Control | ||||
| 3 | Treatment X | ||||
| 4 | Treatment X |
Role of NADP/NADPH in Cellular Signaling
The NADP+/NADPH ratio is a central regulator of cellular metabolism and signaling, influencing a wide range of pathways.
Caption: Key signaling pathways influenced by the NADP+/NADPH ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. abstracts.boku.ac.at [abstracts.boku.ac.at]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. NADP+/NADPH Assay Kit | ABIN5067563 [anticorps-enligne.fr]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Assays Using NADP+ Sodium Salt as a Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) is a crucial coenzyme in cellular metabolism, acting as an electron acceptor in a myriad of enzymatic reactions. The reduction of NADP+ to NADPH is a fundamental process in anabolic pathways, providing the necessary reducing power for biosynthesis and cellular antioxidant defense. Monitoring the activity of NADP+-dependent enzymes is therefore critical for understanding metabolic processes, disease pathogenesis, and for the discovery of novel therapeutic agents.
These application notes provide a comprehensive guide to designing and performing enzymatic assays using NADP+ sodium salt as a substrate. We will focus on two key NADP+-dependent enzymes: Glucose-6-Phosphate Dehydrogenase (G6PD) and Isocitrate Dehydrogenase (IDH).
Principle of the Assay
The fundamental principle behind assays for NADP+-dependent dehydrogenases is the measurement of NADPH production. NADPH has a distinct absorbance maximum at 340 nm, which is absent in the oxidized NADP+ form.[1] This property allows for a direct and continuous spectrophotometric monitoring of the enzyme reaction. Alternatively, the native fluorescence of NADPH (excitation ~340-350 nm, emission ~450-460 nm) can be measured for a more sensitive detection method.[1][2]
The generalized reaction is as follows:
Substrate + NADP+ --(Enzyme)--> Product + NADPH + H+
I. Glucose-6-Phosphate Dehydrogenase (G6PD) Assay
A. Significance and Signaling Pathway
Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate pathway (PPP).[3] This pathway is a major source of NADPH in the cytoplasm, which is essential for protecting cells from oxidative damage and for the synthesis of fatty acids and nucleotides.[3][4]
Caption: Oxidative phase of the Pentose Phosphate Pathway.
B. Quantitative Data
The following table summarizes the kinetic parameters for G6PD from various sources. These values are crucial for determining the optimal substrate concentrations in your assay.
| Enzyme Source | Substrate | Km (µM) | Vmax | Reference |
| Human Placenta | Glucose-6-Phosphate | 40 ± 8 | - | [5] |
| NADP+ | 20 ± 10 | - | [5] | |
| Pig Liver | Glucose-6-Phosphate | 36 | - | [6] |
| NADP+ | 4.8 | - | [6] | |
| Sheep Brain Cortex | Glucose-6-Phosphate | 72.9 ± 6 | 2.182 ± 0.064 mmol/min/mg | [7] |
| NADP+ | 64 ± 1 | 2.182 ± 0.064 mmol/min/mg | [7] | |
| Helicobacter pylori | Glucose-6-Phosphate | 75.0 | - | [8] |
| NADP+ | 12.8 | - | [8] |
C. Experimental Protocol: Spectrophotometric G6PD Assay
References
- 1. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.citius.technology [web.citius.technology]
- 8. Biochemical and Kinetic Characterization of the Glucose-6-Phosphate Dehydrogenase from Helicobacter pylori Strain 29CaP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Signal in NADPH Fluorescence Assays
Welcome to the technical support center for NADPH fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to high background signals in their experiments.
Troubleshooting Guide: High Background Fluorescence
A high background signal can significantly reduce the sensitivity and dynamic range of your NADPH fluorescence assay, potentially masking the true signal from your sample. This guide provides a systematic approach to identifying and mitigating the common causes of elevated background fluorescence.
Is the high background present in the "no enzyme" or "buffer only" control wells?
-
Yes: This suggests that the background is independent of enzyme activity and is likely due to issues with the assay components or the sample itself. Proceed to the "Component-Related Issues" section.
-
No: If the background is only high in the presence of the enzyme, this points towards an issue with the enzyme preparation or its interaction with the assay components. Proceed to the "Enzyme-Related Issues" section.
FAQs: Common Causes and Solutions for High Background
Component-Related Issues
Q1: What are the primary sources of background fluorescence in the assay components?
High background fluorescence can originate from several sources within your assay components and samples:
-
Autofluorescent Compounds: Your sample or compound library may contain molecules that are inherently fluorescent at the excitation and emission wavelengths of NADPH.[1] Common endogenous fluorophores in biological samples include NAD(P)H itself, flavins (FAD), and lipofuscin.[2]
-
Contaminated Reagents: Impurities in buffers, solvents, or even the water used can introduce fluorescent contaminants.
-
Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, is fluorescent and can contribute to high background. Riboflavins in media can also fluoresce.[1][3]
-
Well-to-Well Crosstalk: The signal from a highly fluorescent well can bleed into adjacent wells, artificially raising their background.
Q2: How can I identify and mitigate background from autofluorescent compounds?
-
Pre-read your compound library: Before starting your enzymatic assay, read the fluorescence of your compound plate to identify and flag any autofluorescent molecules.[4]
-
Run an "unlabeled" control: Prepare a sample that has gone through all the same preparation steps but without the addition of your enzyme or substrate. Any signal from this well can be attributed to sample autofluorescence.[3]
-
Spectral Unmixing: If your plate reader has spectral analysis capabilities, you can measure the emission spectrum of your sample and a pure NADPH standard. Software can then be used to mathematically separate the contribution of NADPH fluorescence from the background autofluorescence.[3]
Q3: What procedural steps can I take to reduce background fluorescence?
-
Use high-purity reagents: Always use high-purity, sterile-filtered water and analytical grade reagents to prepare your buffers and solutions.
-
Switch to phenol red-free media: When working with cell-based assays, use phenol red-free media for the final incubation and measurement steps.[3]
-
Use black microplates: Black-walled, clear-bottom microplates are recommended for fluorescence assays as they minimize well-to-well crosstalk and reduce background from scattered light.[5]
-
Optimize reagent concentrations: Titrate your reagents, particularly any fluorescent probes or substrates, to the lowest concentration that still provides a robust signal.
Enzyme-Related Issues
Q4: My enzyme preparation seems to be causing a high background. What could be the reason?
-
Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that can react with the substrate or other components to produce a fluorescent product.
-
Light Scattering: Impure or aggregated enzyme preparations can scatter the excitation light, leading to an increase in the measured fluorescence.
Q5: How can I troubleshoot enzyme-related high background?
-
Check Enzyme Purity: Run your enzyme preparation on an SDS-PAGE gel to assess its purity. If significant contaminants are present, consider repurifying the enzyme.
-
Filter the Enzyme Solution: Before adding the enzyme to the assay, filter it through a 0.22 µm syringe filter to remove any aggregates.
-
Run a "No Substrate" Control: Perform the assay with the enzyme but without the substrate. A high signal in this control indicates that the background is coming from the enzyme preparation itself or its interaction with other assay components.
Quantitative Data Summary
Table 1: Spectral Properties of NADPH and Common Interfering Substances
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
| NADPH | ~340-350 | ~450-460 | The primary molecule of interest. [6] |
| Flavin Adenine Dinucleotide (FAD) | ~450 | ~530 | A common endogenous fluorophore found in mitochondria.[1] |
| Phenol Red | ~423, ~560 | ~620 | pH indicator in cell culture media.[3] |
| Riboflavin | ~375-500 | ~500-650 | A component of many cell culture media.[1] |
| Dithiothreitol (DTT) | - | - | Reducing agent that can interfere with some assay chemistries. |
| EDTA | - | - | Chelating agent that can interfere with enzyme activity. |
Table 2: General Troubleshooting Summary
| Potential Cause | Key Diagnostic Check | Recommended Solution |
| Autofluorescent Compounds | High signal in "unlabeled" or "no enzyme" control. | Pre-read compound library; perform spectral unmixing; subtract background from a cell-free region.[3] |
| Reagent Contamination | High signal in "buffer only" well. | Prepare fresh buffers with high-purity, sterile-filtered water. |
| Phenol Red in Media | High background in cell-based assays. | Switch to phenol red-free media for the final assay steps.[3] |
| Well-to-Well Crosstalk | Inconsistent background across the plate. | Use black-walled microplates.[5] |
| Enzyme Contamination/Aggregation | High signal in "no substrate" control. | Check enzyme purity (SDS-PAGE); filter enzyme solution. |
| Improper Reagent Concentration | High signal in all wells, including blanks. | Titrate reagent concentrations to optimal levels. |
Experimental Protocols
Protocol 1: Measurement and Subtraction of Background Fluorescence
This protocol describes a basic method for correcting for background fluorescence by subtracting the signal from a "no enzyme" control.
Materials:
-
96-well black, clear-bottom microplate
-
Your complete assay buffer
-
NADPH standard solution
-
Your sample
-
Your enzyme solution
-
Fluorescence microplate reader
Methodology:
-
Prepare a Blank Well: In a well, add the complete assay buffer and your sample, but substitute the enzyme solution with an equal volume of assay buffer. This will serve as your background control.
-
Prepare Sample Wells: In other wells, set up your complete assay reaction including the enzyme.
-
Incubate: Incubate the plate according to your assay protocol.
-
Read Fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for NADPH (e.g., Ex: 350 nm, Em: 460 nm).
-
Data Analysis: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of your sample wells to obtain the background-corrected signal.
Protocol 2: Identification of Autofluorescent Compounds in a Library
This protocol is for screening a compound library to identify autofluorescent molecules before performing an enzyme assay.
Materials:
-
96-well or 384-well black, clear-bottom microplate
-
Your compound library dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Fluorescence microplate reader
Methodology:
-
Prepare Compound Plate: Dispense your compounds into the microplate at the final concentration that will be used in the assay. Include wells with solvent only as a control.
-
Add Assay Buffer: Add the same assay buffer that will be used in the enzyme assay to all wells.
-
Incubate: Incubate the plate under the same conditions (time and temperature) as your planned enzyme assay.
-
Read Fluorescence: Measure the fluorescence intensity at the excitation and emission wavelengths of NADPH.
-
Identify Hits: Any compounds that show a significantly higher fluorescence signal compared to the solvent control are potential autofluorescent compounds and should be flagged for further investigation.
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Experimental workflow for background subtraction.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Interferences in NADP-Dependent Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating common interfering substances in Nicotinamide Adenine (B156593) Dinucleotide Phosphate (NADP)-dependent assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in NADP-dependent assays?
A1: Interference in NADP-dependent assays, which typically monitor the change in absorbance at 340 nm due to the production or consumption of NADPH, can arise from several sources. These include:
-
Direct Spectral Interference: Compounds that absorb light at or near 340 nm can artificially increase or decrease the measured absorbance, leading to false-positive or false-negative results.
-
Chemical Reactivity with NAD(P)+/NAD(P)H: Certain substances, particularly reducing agents, can directly react with NADP+ or NADPH, altering their concentrations and affecting the assay readout.
-
Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents, generating reactive oxygen species (ROS) that can damage the enzyme or interfere with the assay chemistry.
-
Compound Aggregation: At higher concentrations, some test compounds can form aggregates that sequester and non-specifically inhibit the enzyme of interest.
-
Sample Matrix Effects: Components from the biological sample, such as hemoglobin from hemolyzed samples, can also interfere with the assay.
Q2: My assay shows a high background signal even before adding my enzyme/substrate. What could be the cause?
A2: A high initial background signal in an NADP-dependent assay is often due to one of the following:
-
Contaminated Reagents: Impurities in your buffers, NADP+, or other assay components may be absorbing at 340 nm. It is crucial to use high-purity reagents and water.[1]
-
Presence of an Interfering Substance: Your test compound or a component in your sample may inherently absorb light at 340 nm.
-
Reaction between Assay Components: Some reagents may react non-enzymatically to produce a product that absorbs at 340 nm. For instance, certain reducing agents can react directly with NADP+.[2]
To troubleshoot, it is recommended to measure the absorbance of individual assay components and various combinations of them before starting the enzymatic reaction. This can help pinpoint the source of the high background.[3]
Q3: I suspect my test compound is interfering with the assay. How can I confirm this?
A3: To confirm if a test compound is causing assay interference, a systematic approach is necessary. This involves a series of control experiments and secondary assays. A general workflow for troubleshooting suspected interference is outlined below.
Troubleshooting Guides
Interference from Reducing Agents
Q: I use TCEP in my buffer to maintain my enzyme's activity, but I'm seeing inconsistent results. Could the TCEP be the problem?
A: Yes, tris(alkyl)phosphine reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and tris(3-hydroxypropyl)phosphine (THPP) can significantly interfere with NAD(P)-dependent assays.[2][4] They can react directly with NAD(P)+ to form a covalent adduct that absorbs light around 334 nm.[2][4] This can lead to two main problems:
-
Underestimation of enzyme activity: The reaction with TCEP depletes the available NAD(P)+, reducing the effective substrate concentration for your enzyme.
-
False-positive signal: The formation of the adduct leads to an increase in absorbance near 340 nm, which can be misinterpreted as enzymatic activity, especially in endpoint assays.[2]
Recommendation: If possible, use an alternative reducing agent like dithiothreitol (B142953) (DTT) at a low concentration, and always run appropriate controls containing the reducing agent without the enzyme to measure any non-enzymatic increase in absorbance.
Spectral Interference from Test Compounds
Q: How can I determine if my test compound is absorbing light at 340 nm?
A: The most direct way is to perform a spectrophotometric scan of your compound at the concentration used in the assay, in the same assay buffer. A scan from 300 nm to 400 nm will reveal if your compound has an absorbance peak that overlaps with the 340 nm reading for NADPH.
Quantitative Data: Absorbance Properties of Potential Interferences
The following table lists the molar extinction coefficients (ε) and maximum absorbance wavelengths (λmax) for NADPH and some common interfering substances. A high extinction coefficient at or near 340 nm indicates a strong potential for interference.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Notes |
| NADPH | 339 | 6,220 | The molecule being measured. [5][6] |
| NADP+-TCEP Adduct | 334 | Not reported | Forms from a reaction between NADP+ and TCEP, directly interfering with the assay readout.[2][4] |
| Phenol (B47542) Red (in basic media) | ~560 | Varies with pH | While the main peak is not at 340 nm, its broad absorbance tail can contribute to background, especially at high concentrations.[7] |
| Common Buffers (e.g., TRIS, HEPES) | <230 | Generally low at 340 nm | Most common buffers have low absorbance above 300 nm, but impurities can be a source of interference.[1][8] |
| Hemoglobin | ~415, 540-580 | High | Released during hemolysis, it can cause significant spectral interference.[9] |
Interference from Compound Aggregation
Q: My compound shows potent inhibition, but the dose-response curve is very steep. Could this be due to aggregation?
A: Yes, a steep dose-response curve can be a hallmark of an aggregating inhibitor. These compounds form sub-micrometer aggregates in solution that sequester the enzyme, leading to non-specific inhibition.[10] This type of inhibition can often be mitigated by the addition of a non-ionic detergent, such as Triton X-100 or Tween-20.[11]
Quantitative Data: Effect of Detergent on Aggregating Inhibitors
A significant rightward shift in the IC50 value (indicating reduced potency) in the presence of a detergent is a strong indicator of aggregation-based inhibition.
| Compound Class | Example Compound | IC50 without Detergent (µM) | IC50 with 0.01% Triton X-100 (µM) | Fold Shift in IC50 |
| Rhodanine | Rhodanine derivative | 5 | >100 | >20 |
| Quinone | Doxorubicin | 10 | >150 | >15 |
| Phenol-sulfonamide | Phenol-sulfonamide derivative | 2 | 50 | 25 |
Note: The IC50 values are representative and can vary depending on the specific assay conditions.
Interference from Redox Cycling Compounds
Q: What are redox cycling compounds and how do they interfere with NADP-dependent assays?
A: Redox cycling compounds (RCCs) are molecules that can be reduced by common reducing agents in the assay buffer (like DTT) and then re-oxidized by molecular oxygen. This cycle produces reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). The generated ROS can then inactivate the enzyme of interest, often by oxidizing sensitive amino acid residues like cysteine, leading to a false-positive signal for inhibition.
Interference from Hemolysis
Q: My samples are derived from blood, and some appear reddish. How can this affect my NADP-dependent assay?
A: A reddish appearance in plasma or serum samples indicates hemolysis, the rupture of red blood cells. Hemolysis can interfere with your assay in several ways:[9][12]
-
Spectral Interference: Hemoglobin, released from red blood cells, strongly absorbs light in the 340-400 nm and 540-580 nm regions, which can significantly increase the background absorbance.[9][12]
-
Release of Intracellular Components: Red blood cells contain high concentrations of NADP-dependent enzymes and their substrates, which can be released upon lysis and interfere with the reaction you are trying to measure.[9]
-
Chemical Interference: Released components from the red blood cells can directly interact with your enzyme or other assay components.[9]
It is highly recommended to use non-hemolyzed samples for NADP-dependent assays. If this is not possible, appropriate controls with a similar degree of hemolysis should be included to assess the extent of interference.
Experimental Protocols
Protocol 1: Identifying Compound Aggregation with a Detergent-Based Assay
Objective: To determine if the inhibitory activity of a test compound is due to aggregation.
Methodology:
-
Prepare two sets of assay buffers:
-
Buffer A: Your standard assay buffer.
-
Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Prepare serial dilutions of your test compound in both Buffer A and Buffer B.
-
Perform your NADP-dependent assay in parallel using both sets of compound dilutions.
-
Generate dose-response curves for the compound in the presence and absence of detergent.
-
Calculate the IC50 values for both conditions.
Interpretation: A significant rightward shift (>10-fold) in the IC50 value in the presence of Triton X-100 suggests that the compound's inhibitory activity is, at least in part, due to aggregation.
Protocol 2: Identifying Redox Cycling Compounds
Objective: To determine if a test compound generates hydrogen peroxide (H₂O₂) in the presence of a reducing agent.
Methodology (Horseradish Peroxidase-Phenol Red Assay):
-
Prepare a detection reagent: 300 µg/mL phenol red and 180 µg/mL horseradish peroxidase (HRP) in a suitable buffer (e.g., PBS, pH 7.4).
-
In a 384-well plate, add:
-
20 µL of your test compound at various concentrations.
-
20 µL of the reducing agent used in your primary assay (e.g., 0.5 mM DTT).
-
-
Incubate at room temperature for 15-20 minutes.
-
Add 20 µL of the phenol red-HRP detection reagent to each well.
-
Incubate for 5-45 minutes at room temperature.
-
Stop the reaction by adding 10 µL of 1 N NaOH.
-
Measure the absorbance at 610 nm.
Interpretation: An increase in absorbance at 610 nm in the presence of the test compound and reducing agent indicates the generation of H₂O₂ and suggests that the compound is a redox cycler.
Protocol 3: Orthogonal Assay for Hit Confirmation
Objective: To confirm the activity of a potential inhibitor using a mechanistically different assay.
Rationale: An orthogonal assay measures the same biological endpoint (e.g., enzyme inhibition) but through a different detection method. This helps to rule out false positives that are specific to the primary assay format.
Example Orthogonal Assay for a Kinase Inhibitor:
If your primary NADP-dependent assay measures the activity of a kinase, a suitable orthogonal assay could be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[13][14]
Methodology (Generic TR-FRET Kinase Assay):
-
To a 384-well plate, add:
-
The test inhibitor at various concentrations.
-
The kinase of interest.
-
-
Initiate the kinase reaction by adding a solution containing a fluorescein-labeled substrate and ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction by adding a solution containing a terbium-labeled phospho-specific antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
Interpretation: A dose-dependent decrease in the TR-FRET signal confirms the inhibitory activity of the compound on the kinase, providing strong evidence that it is a genuine hit and not an artifact of the primary NADP-dependent assay.[13][14]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. Accurate Measurement of Molar Absorptivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.zageno.com [go.zageno.com]
- 14. arp1.com [arp1.com]
Technical Support Center: Troubleshooting Non-Linear NADP-Dependent Enzyme Reaction Rates
Welcome to the technical support center for NADP-dependent enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot non-linear reaction rates observed during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my enzyme reaction rate not linear over time?
A non-linear reaction rate, particularly a decrease in the rate as the reaction progresses, can be attributed to several factors. The most common reasons include:
-
Substrate Depletion: As the enzyme converts the substrate to product, the substrate concentration decreases, leading to a slower reaction rate. It is crucial to measure the initial velocity of the reaction before significant substrate consumption occurs.[1]
-
Product Inhibition: The product of the enzymatic reaction may bind to the enzyme and inhibit its activity, causing the reaction rate to slow down as the product accumulates.[1]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of proteases.[1][2][3]
-
Reagent Instability: One or more of the reagents in your assay, such as NADPH or the substrate, may be unstable under the experimental conditions.
Q2: My reaction rate is not increasing linearly with increasing substrate concentration. What could be the cause?
This is a classic observation in enzyme kinetics and is typically due to enzyme saturation . At low substrate concentrations, the reaction rate is roughly proportional to the substrate concentration. However, as the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum velocity (Vmax).[4][5][6] This relationship is described by the Michaelis-Menten equation.
Another significant cause for a decrease in reaction rate at very high substrate concentrations is substrate inhibition . In this phenomenon, the reaction rate decreases after reaching an optimal substrate concentration because excess substrate molecules may bind to the enzyme in a non-productive way, hindering its catalytic activity.[7][8][9][10][11] Substrate inhibition is observed in about 25% of known enzymes.[8][11]
Troubleshooting Guides
If you are observing non-linear reaction rates, follow these troubleshooting steps to identify the root cause.
Issue 1: Reaction Rate Decreases Over Time (Progress Curve is not Linear)
This guide will help you diagnose why your reaction progress curve is flattening sooner than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear reaction progress curve.
Experimental Protocols:
-
Protocol 1: Determining the Linear Range of the Assay
-
Prepare a series of reactions with varying concentrations of the enzyme while keeping the substrate and NADP+ concentrations constant and saturating.
-
Monitor the reaction progress (e.g., absorbance at 340 nm for NADPH formation) over a prolonged period.
-
Plot absorbance versus time for each enzyme concentration.
-
Identify the time interval during which the plot is linear for the lowest enzyme concentration that gives a reliable signal. This is your optimal assay time for measuring the initial velocity.
-
Issue 2: Reaction Rate Does Not Increase Linearly with Substrate Concentration
This guide addresses situations where the relationship between substrate concentration and reaction rate is not as expected, often appearing hyperbolic or even bell-shaped.
Logical Relationship Diagram:
Caption: Relationship between substrate concentration and reaction rate phenomena.
Troubleshooting and Experimental Protocols:
-
Protocol 2: Differentiating Enzyme Saturation from Substrate Inhibition
-
Design an experiment with a wide range of substrate concentrations, from well below the expected Km to significantly above. Keep the enzyme and NADP+ concentrations constant.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity versus the substrate concentration.
-
Data Analysis:
-
If the curve is hyperbolic and plateaus at a maximum velocity (Vmax), your enzyme is exhibiting standard Michaelis-Menten kinetics (enzyme saturation).[5][6]
-
If the rate increases to a maximum and then decreases at higher substrate concentrations, your enzyme is subject to substrate inhibition.[7][10]
-
-
Data Presentation:
| Observation | Likely Cause | Proposed Next Steps |
| Reaction rate plateaus at high substrate concentrations. | Enzyme Saturation | This is expected behavior. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vmax and Km.[6][12] |
| Reaction rate decreases at very high substrate concentrations. | Substrate Inhibition | Fit the data to a substrate inhibition model (e.g., the Haldane equation) to determine the inhibition constant (Ki).[9][11] |
| Reaction rate continues to increase linearly with substrate concentration. | Km is much higher than the tested concentrations. | Expand the range of substrate concentrations to observe saturation.[13] |
Issue 3: General Assay Variability and Non-Linearity
External factors can introduce non-linearity and variability into your results.
Factors Affecting Enzyme Activity:
| Factor | Effect on Reaction Rate | Troubleshooting |
| Temperature | Rate increases with temperature to an optimum, then rapidly decreases due to denaturation.[2][14][15][16][17] | Ensure precise temperature control. Perform a temperature profile to find the optimal temperature for your enzyme.[3] |
| pH | Each enzyme has an optimal pH range. Deviations can lead to denaturation and loss of activity.[2][14][16][17] | Use a suitable buffer system and verify the pH of your final reaction mixture. Perform a pH profile to determine the optimal pH. |
| Salt Concentration | High salt concentrations can interfere with the enzyme's structure and activity.[2][18] | Optimize the ionic strength of your assay buffer. |
| Instrument Limitations | The detector may have a limited linear range. If the signal is too high, it can lead to an apparent decrease in the reaction rate.[1] | Ensure your signal is within the linear range of your spectrophotometer. Dilute your enzyme or use a shorter path length if necessary. |
Signaling Pathway Analogy for Enzyme Kinetics:
This diagram illustrates the flow of an enzyme-catalyzed reaction, including the potential for substrate inhibition.
Caption: Simplified model of enzyme kinetics including substrate inhibition.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzyme assay - Wikipedia [en.wikipedia.org]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. faieafrikanart.com [faieafrikanart.com]
- 8. genscript.com [genscript.com]
- 9. graphpad.com [graphpad.com]
- 10. youtube.com [youtube.com]
- 11. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. monash.edu [monash.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. studymind.co.uk [studymind.co.uk]
- 17. anec.org [anec.org]
- 18. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
improving the accuracy of NADPH measurements in colored or turbid samples
Welcome to the technical support center for accurate Nicotinamide Adenine Dinucleotide Phosphate (NADPH) measurements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols when working with colored or turbid samples.
Troubleshooting Guide
This guide addresses common issues encountered during NADPH quantification in challenging samples.
Issue 1: My sample is colored (e.g., hemolyzed blood, plant extracts). How do I prevent this from interfering with my absorbance-based NADPH assay at 340 nm?
Answer:
Colored compounds in your sample can absorb light at 340 nm, leading to an overestimation of NADPH concentration.[1] To mitigate this, it is crucial to perform a proper background correction.
-
Solution: Prepare a "sample blank" for each of your colored samples.[1] This blank should contain the sample and all assay components except for the enzyme or substrate that initiates the NADPH-dependent reaction. Instead, an equal volume of assay buffer is added.[1] Incubate the sample blank under the same conditions as your experimental samples. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding experimental sample.
-
Workflow for Background Correction:
Caption: Workflow for background correction in colored samples.
Issue 2: My sample is turbid or contains precipitates. How does this affect my results and what can I do?
Answer:
Turbidity and precipitates in a sample can scatter light, leading to artificially high absorbance readings.[1]
-
Solutions:
-
Centrifugation: Before the assay, centrifuge your samples to pellet any insoluble material. Use the clear supernatant for your measurements.
-
Filtration: For samples with fine precipitates, filtering through a 0.22 µm or a 10kDa spin filter can help clarify the sample.[2][3]
-
Sample Blank: Similar to colored samples, a sample blank is essential to correct for background absorbance caused by turbidity.[1]
-
Issue 3: I am still getting high background noise or inconsistent readings even after background correction.
Answer:
High background can also stem from the reagents or the instrumentation itself.
-
Troubleshooting Steps:
-
Reagent Blank: Prepare a "reagent blank" containing all assay components and the assay buffer instead of a sample.[1] If this blank shows high absorbance, your reagents may be contaminated or degraded.[1] Prepare fresh reagents and buffers.[4]
-
Instrument Check: Verify that the microplate reader is set to the correct wavelength.[1] Ensure you are using the appropriate type of microplate (e.g., UV-transparent for 340 nm readings).[1]
-
Buffer Interference: Some buffer components, like imidazole, can interfere with absorbance readings.[5] If possible, substitute with a non-interfering buffer component.
Caption: Troubleshooting logic for high background absorbance. -
Frequently Asked Questions (FAQs)
Q1: What are the alternatives to direct absorbance measurement at 340 nm for colored or turbid samples?
A1: Colorimetric and fluorometric assay kits are excellent alternatives.[6] These assays often use an enzymatic cycling reaction where NADPH reduces a probe to produce a colored or fluorescent product.[2] This shifts the measurement to a visible or fluorescent wavelength, which is less susceptible to interference from compounds that absorb in the UV range.[6][7]
| Assay Type | Principle | Advantages for Complex Samples |
| UV Absorbance | Direct measurement of NADPH absorbance at 340 nm.[4] | Simple and direct. |
| Colorimetric | Enzymatic cycling reaction produces a colored product measured at ~450 nm.[2] | Reduces interference from UV-absorbing compounds.[7] |
| Fluorometric | Enzymatic cycling reaction produces a fluorescent product measured at Ex/Em ~540/590 nm.[6] | Higher sensitivity and less interference compared to absorbance assays.[6] |
Q2: How can I accurately measure both NADP+ and NADPH in my samples?
A2: To measure the ratio of NADP+ to NADPH, you need to perform two separate measurements on two aliquots of the same sample.[2]
-
Total NADP+/NADPH: Measure the total concentration in an untreated sample aliquot.
-
NADPH only: In a second aliquot, selectively destroy the NADP+ by heat treatment, then measure the remaining NADPH.[3][8]
-
NADP+ calculation: The NADP+ concentration is then calculated by subtracting the NADPH amount from the total NADP+/NADPH amount.
Q3: My test compound itself is colored. How do I know if it's truly inhibiting an NADPH-dependent enzyme or just interfering with the assay?
A3: This is a common issue in drug development. You need to run control experiments to differentiate true inhibition from assay interference.
-
Control 1 (No Enzyme): Run the assay with your compound but without the enzyme. An absorbance change indicates your compound is reacting with the assay components.
-
Control 2 (No Substrate): Run the assay with your compound and the enzyme, but without the substrate. An absorbance change could indicate your compound is interacting with the enzyme or NADPH directly.
-
Orthogonal Assays: Use an assay with a different detection method (e.g., LC-MS) to confirm your findings.[7]
Q4: What is an NADPH regenerating system and when should I use it?
A4: An NADPH regenerating system is a mixture of enzymes and substrates (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) that continuously generates NADPH from NADP+.[9] This is particularly useful for kinetic assays that run for an extended period, as it maintains a stable concentration of NADPH, overcoming issues with its degradation.[9]
Key Experimental Protocols
Protocol 1: Background Correction for a Colorimetric NADPH Assay
This protocol outlines the preparation of a sample blank for a typical colorimetric NADPH assay in a 96-well plate format.
Materials:
-
Clear, flat-bottom 96-well microplate[1]
-
Microplate reader
-
Your sample (colored/turbid)
-
NADPH Assay Kit (including assay buffer, cycling enzyme mix, and developer solution)
Procedure:
-
Experimental Wells: In designated wells, add your sample and all assay components as per the kit manufacturer's protocol.
-
Sample Blank Preparation:
-
In a separate well for each sample, add the same volume of your sample as in the experimental wells.[1]
-
Add all assay components as for the experimental samples, except for the critical component that initiates the reaction (this is often the NADP cycling enzyme mix or a specific substrate).[1]
-
In place of the initiating component, add an equivalent volume of assay buffer.[1]
-
-
Incubation: Incubate the plate under the same conditions (e.g., time, temperature) as recommended by the assay kit protocol.[1]
-
Measurement: Measure the absorbance of all wells at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: For each sample, subtract the absorbance of its sample blank from the absorbance of the experimental well to get the corrected absorbance.
Data Correction Example:
| Well Type | Sample ID | Raw Absorbance (450 nm) | Corrected Absorbance |
| Experimental | Sample A | 0.850 | 0.650 |
| Sample Blank | Sample A | 0.200 | N/A |
| Experimental | Sample B | 0.620 | 0.470 |
| Sample Blank | Sample B | 0.150 | N/A |
Protocol 2: Selective Quantification of NADPH using Heat Treatment
This protocol allows for the measurement of NADPH by selectively degrading NADP+ in the sample.
Materials:
-
Sample lysate
-
Heat block or water bath set to 60°C[10]
-
Microcentrifuge tubes
-
NADPH Assay Kit
Procedure:
-
Sample Aliquoting: Prepare two aliquots from each sample lysate. One will be used for total NADP+/NADPH measurement, and the other for selective NADPH measurement.
-
Heat Treatment for NADPH Measurement:
-
Total NADP+/NADPH Sample: Keep the second aliquot on ice until the assay is performed.[3]
-
Assay: Proceed with the NADPH assay (colorimetric or fluorometric) for both the heat-treated (NADPH only) and untreated (Total NADP+/NADPH) samples according to the kit's instructions.
-
Calculation:
-
Determine the concentration of NADPH from the heat-treated sample.
-
Determine the total concentration of NADP+ + NADPH from the untreated sample.
-
Calculate the NADP+ concentration: [NADP+] = [Total NADP+/NADPH] - [NADPH]
-
References
- 1. benchchem.com [benchchem.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. NADP/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Non-Enzymatic Reduction of NADP+ in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-enzymatic reduction of Nicotinamide Adenine Dinucleotide Phosphate (NADP+) in your biochemical assays.
I. Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic NADP+ reduction and why is it a problem?
A1: Non-enzymatic NADP+ reduction is the chemical reduction of NADP+ to NADPH without the action of a specific enzyme. This is problematic in enzyme assays that measure the activity of NADP+-dependent enzymes because it leads to a false-positive signal (background), obscuring the true enzymatic activity and leading to inaccurate results.[1][2]
Q2: What are the common causes of non-enzymatic NADP+ reduction?
A2: The primary causes are interfering substances present in the sample or reagents. These can include:
-
Reducing agents: Compounds like dithiothreitol (B142953) (DTT) and β-mercaptoethanol can directly reduce NADP+.[3]
-
Ascorbic acid (Vitamin C): A well-known interferent in many biochemical assays.[4][5][6]
-
Compounds with intrinsic absorbance or fluorescence: Some molecules in your sample may absorb light or fluoresce at the same wavelengths used to detect NADPH (typically 340 nm for absorbance and ~460 nm for fluorescence), leading to high background.[2]
-
Reactive chemical moieties: Certain functional groups in test compounds can react non-specifically with assay components.[7]
Q3: How can I detect if non-enzymatic reduction is occurring in my assay?
A3: A key diagnostic is to run a "no-enzyme" control.[2] This control contains all assay components, including your sample or test compound, but excludes the enzyme. If you observe an increase in signal (e.g., absorbance at 340 nm) over time in this control, it indicates non-enzymatic NADP+ reduction is taking place.
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating non-enzymatic NADP+ reduction.
Step 1: Identify the Source of Interference
The first step is to pinpoint whether the interference originates from your sample or the assay reagents.
Experimental Protocol: Source Identification
-
Prepare Blanks:
-
Reagent Blank: Contains all assay components (buffer, NADP+, substrates) except for your sample. This measures the background from the reagents themselves.[1]
-
Sample Blank: Contains your sample and all assay components except for the enzyme. This is crucial for identifying interference from the sample.[1]
-
-
Run the Assay: Incubate the blanks alongside your full reaction and monitor the signal over time.
-
Analyze the Results:
-
High Reagent Blank Signal: Suggests contamination or degradation of your reagents.[1]
-
High Sample Blank Signal: Indicates the presence of interfering substances in your sample.
-
Step 2: Mitigate Interference from Reagents
If the reagent blank shows a high signal, consider the following solutions.
| Troubleshooting Steps for Reagent Interference |
| Prepare fresh reagents: Use high-purity water and freshly prepared buffers and stock solutions. |
| Check for reagent degradation: Ensure reagents have been stored correctly and are within their expiration dates. |
| Test individual reagents: If possible, test each reagent individually to identify the source of the background signal. |
Step 3: Mitigate Interference from Samples
If the sample blank indicates interference, several strategies can be employed to remove the problematic substances.
A. Sample Purification Methods
| Method | Description | Best For |
| Protein Precipitation | Uses agents like trichloroacetic acid (TCA) or acetone (B3395972) to precipitate proteins, leaving small molecule interferents in the supernatant.[3][8] | Removing small molecule interferents from protein samples. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. Can be used to remove small interfering molecules like salts and detergents from larger protein samples.[9] | Removing salts, detergents, and other low molecular weight compounds.[9] |
| Dialysis | A semi-permeable membrane is used to separate proteins from smaller interfering molecules based on differential diffusion rates. | Removing small molecules from macromolecular samples. |
Experimental Protocol: Acetone Precipitation
-
Cool a sufficient volume of acetone to -20°C.
-
Add four volumes of the cold acetone to your protein sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant the supernatant containing the interfering substances.
-
Allow the protein pellet to air dry.
-
Resuspend the protein pellet in a suitable assay buffer.
B. Chemical Neutralization of Interferents
For specific interfering substances, chemical neutralization can be effective.
-
Ascorbic Acid: The enzyme ascorbate (B8700270) oxidase can be added to the sample to specifically oxidize ascorbic acid to dehydroascorbic acid, which is not a reducing agent and does not interfere in the assay.[6]
C. Use of Alternative Electron Acceptors
In some cases, it may be possible to replace NADP+ with an alternative electron acceptor that is not susceptible to non-enzymatic reduction by the interfering substance. The suitability of this approach is highly dependent on the specific enzyme being assayed. Some microorganisms are known to use alternative electron acceptors like DMSO and nitrate.[10]
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for high background signal.
Signaling Pathway of Interference
The following diagram illustrates the general mechanism by which a reducing agent can cause non-enzymatic reduction of NADP+, leading to a false signal.
Caption: Non-enzymatic reduction of NADP+ by an interfering substance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Interference by ascorbic acid in test systems involving peroxidase. I. Reversible indicators and the effects of copper, iron, and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Reduction of alternative electron acceptors drives biofilm formation in Shewanella algae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Novel NADP-Linked Assay Using a Known Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, hypothetical fluorescent-based NADP-linked assay against a traditional colorimetric method. The validation process is demonstrated using a known inhibitor of the target enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway.[1][2][3] This document offers detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in validating their own enzymatic assays.
Comparative Performance of Assays
The performance of our novel fluorescent assay was benchmarked against a standard commercial colorimetric G6PDH assay. Both assays were used to determine the half-maximal inhibitory concentration (IC50) of a known G6PDH inhibitor, Quercetin.[4] The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5][6][7]
| Parameter | Novel Fluorescent Assay | Standard Colorimetric Assay | Unit |
| Enzyme | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate Dehydrogenase (G6PDH) | - |
| Inhibitor | Quercetin | Quercetin | - |
| Detection Method | Fluorescence (Ex/Em = 340/460 nm) | Absorbance (450 nm) | - |
| Calculated IC50 | 12.5 | 15.2 | µM |
| Z'-factor | 0.88 | 0.75 | - |
| Signal-to-Background | 15.8 | 6.2 | - |
| Assay Time | 60 | 90 | minutes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
G6PDH Activity Assay (Novel Fluorescent Method)
This protocol is optimized for a 96-well plate format and measures the fluorescence of NADPH produced.[8]
Reagents:
-
G6PDH Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl2
-
Recombinant Human G6PDH: 0.1 U/mL in Assay Buffer
-
NADP+ Stock: 10 mM in dH2O
-
Glucose-6-Phosphate (G6P) Stock: 10 mM in dH2O
-
Quercetin Stock (Inhibitor): 10 mM in DMSO
Procedure:
-
Prepare serial dilutions of Quercetin in G6PDH Assay Buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
To each well of a black 96-well microplate, add the following:
-
50 µL of G6PDH Assay Buffer
-
10 µL of Quercetin dilution (or DMSO for control wells)
-
20 µL of 0.1 U/mL G6PDH enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mix containing:
-
10 µL of 10 mM NADP+
-
10 µL of 10 mM G6P
-
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the fluorescence intensity (Excitation 340 nm, Emission 460 nm) in kinetic mode for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
G6PDH Inhibitor Screening (Standard Colorimetric Method)
This protocol is based on the reduction of a tetrazolium salt (MTT) to a colored formazan (B1609692) product, which is coupled to NADPH production.[1][2][3]
Reagents:
-
G6PDH Assay Buffer: 25 mM Tris-HCl, pH 8.0
-
G6PDH Enzyme: 0.1 U/mL in Assay Buffer
-
G6PDH Substrate Mix (containing G6P and NADP+)
-
G6PDH Developer (containing diaphorase and MTT)
-
Quercetin Stock (Inhibitor): 10 mM in DMSO
-
Stop Solution (e.g., 10% SDS)
Procedure:
-
Prepare serial dilutions of Quercetin in G6PDH Assay Buffer.
-
Add 50 µL of diluted Quercetin or Assay Buffer (for enzyme control) to wells of a 96-well clear plate.[1]
-
Add 20 µL of G6PDH enzyme solution to each well.
-
Add 20 µL of G6PDH Substrate Mix to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Add 10 µL of G6PDH Developer and incubate for an additional 15-30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
IC50 Value Determination
The IC50 value is calculated for both assay methods using the following steps:[5][6]
-
Plot the reaction rates (or final absorbance values) against the logarithm of the inhibitor concentrations.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% of the maximal inhibition on the fitted curve.[5][7]
Visualizations
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the enzymatic reaction catalyzed by G6PDH and the mechanism of its inhibition. G6PDH catalyzes the conversion of Glucose-6-Phosphate (G6P) to 6-Phosphoglucono-δ-lactone, while reducing NADP+ to NADPH.[1][3] An inhibitor, such as Quercetin, can bind to the enzyme, preventing the substrate from binding and thus blocking the reaction.
Caption: G6PDH reaction and competitive inhibition mechanism.
Experimental Workflow for Assay Validation
The diagram below outlines the systematic workflow for validating the NADP-linked assay by determining the IC50 of a known inhibitor. This process involves preparing reagents, performing the enzymatic assay across a range of inhibitor concentrations, and analyzing the resulting data to calculate the IC50 value.
Caption: Workflow for IC50 determination in assay validation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Glucose-6-Phosphate Dehydrogenase Inhibitor Screening Kit, MAK452, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. courses.edx.org [courses.edx.org]
- 6. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of NADP/NADPH ratios across different cell types
For Researchers, Scientists, and Drug Development Professionals: A Quantitative Look at a Critical Cellular Redox Couple
The ratio of the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to its reduced form (NADPH) is a critical determinant of cellular function, influencing a vast array of processes from anabolic biosynthesis to antioxidant defense. Understanding the quantitative differences in this ratio across various cell types is paramount for research in metabolic diseases, cancer biology, neurodegeneration, and immunology. This guide provides a comparative analysis of NADP+/NADPH ratios in different cell populations, supported by experimental data and detailed methodologies.
Quantitative Comparison of NADP+/NADPH Ratios
The NADP+/NADPH ratio varies significantly among different cell types, reflecting their unique metabolic demands and functional roles. The following table summarizes quantitative data on these ratios, providing a snapshot of the cellular redox environment.
| Cell Type | Sub-type / Condition | NADP+/NADPH Ratio | Key Characteristics & Significance | Reference(s) |
| Cancer Cells | Human Colon Cancer | ~11.15 (avg. over cell cycle) | Significantly higher ratio compared to normal cells, reflecting increased demand for anabolic processes like nucleotide and lipid synthesis. This altered redox state is a hallmark of the Warburg effect. | [1] |
| Normal Cells | Human Colon Epithelial | ~1 (derived from cancer/normal ratio of 11.15) | Lower ratio indicates a more reduced intracellular environment, prioritizing antioxidant defense and maintaining homeostasis. | [1] |
| Hepatocytes | Rat Liver (Cytosol) | 0.001 - 0.01 | Extremely low ratio, highlighting the liver's central role in detoxification and reductive biosynthesis, which requires a large pool of NADPH. | [2] |
| Glial Cells | Primary Rat Astrocytes | ~1.7 | Astrocytes maintain a relatively balanced ratio, reflecting their diverse roles in supporting neuronal function, neurotransmitter recycling, and antioxidant defense in the brain. | [3] |
| Pancreatic Islets | Mouse | Increases with glucose concentration | The ratio is dynamic and responsive to nutrient availability, linking cellular metabolism to insulin (B600854) secretion. An increase in glucose leads to a higher NADPH/NADP+ ratio (lower NADP+/NADPH). | [4] |
| Immune Cells | Macrophages (Resting) | High NADPH/NADP+ ratio (low NADP+/NADPH) | Resting macrophages maintain a reduced state to be prepared for the oxidative burst upon activation. | [5] |
| Immune Cells | Macrophages (Activated) | Depleted NADPH pools (higher NADP+/NADPH) | Upon activation, NADPH is heavily consumed by NADPH oxidase to produce reactive oxygen species (ROS) for pathogen clearance, leading to a more oxidized state. | [5] |
Note: The NADP+/NADPH ratio can be influenced by various factors including the specific cell line, culture conditions, and the phase of the cell cycle. The values presented here are indicative and sourced from the cited literature.
Experimental Protocols for NADP+/NADPH Ratio Measurement
Accurate quantification of the NADP+/NADPH ratio is crucial for research in cellular metabolism. Several methods are commonly employed, each with its own advantages and considerations.
Colorimetric/Fluorometric Enzymatic Cycling Assays
This is a widely used method due to its convenience and sensitivity. Commercial kits are readily available for this purpose.
Principle: The assay relies on a cycling reaction where NADP+ is reduced to NADPH, or existing NADPH in the sample is used to reduce a substrate, leading to the production of a colored or fluorescent product. The intensity of the color or fluorescence is proportional to the total amount of NADP(H) in the sample. To measure the ratio, total NADP(H) is quantified in one sample, while in a parallel sample, either NADP+ or NADPH is selectively degraded before the assay.
Generalized Protocol:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells using an appropriate extraction buffer. It is critical to use methods that prevent the interconversion of NADP+ and NADPH. Acidic extraction preserves NADP+, while alkaline extraction preserves NADPH.
-
Centrifuge the lysate to remove cellular debris.
-
-
Selective Degradation:
-
For NADPH measurement: Treat an aliquot of the lysate with a mild acid to degrade NADP+.
-
For NADP+ measurement: Treat an aliquot of the lysate with a mild base or heat to degrade NADPH.
-
-
Enzymatic Cycling Reaction:
-
Add the prepared samples (total NADP(H), NADPH only, or NADP+ only) to a 96-well plate.
-
Add the reaction mixture containing the cycling enzyme and substrate.
-
Incubate at room temperature, protected from light.
-
-
Detection:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Calculation:
-
Generate a standard curve using known concentrations of NADP+ or NADPH.
-
Calculate the concentrations of total NADP(H), NADPH, and NADP+ in the samples.
-
Determine the NADP+/NADPH ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and sensitivity for the direct quantification of NADP+ and NADPH.
Principle: This method separates NADP+ and NADPH chromatographically based on their physicochemical properties, followed by their detection and quantification using a mass spectrometer.
Generalized Protocol:
-
Sample Preparation:
-
Rapidly quench metabolic activity, typically by flash-freezing cells in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., acetonitrile:methanol:water with formic acid) to minimize interconversion of the redox couple.[6]
-
Centrifuge to pellet precipitates and collect the supernatant.
-
-
LC-MS Analysis:
-
Inject the extracted sample into an LC system coupled to a mass spectrometer.
-
Separate NADP+ and NADPH using a suitable chromatography column (e.g., reversed-phase or HILIC).
-
Detect and quantify the molecules based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Generate standard curves for both NADP+ and NADPH.
-
Determine the concentrations of NADP+ and NADPH in the samples.
-
Calculate the NADP+/NADPH ratio.
-
Signaling Pathways and Experimental Workflows
The NADP+/NADPH ratio is intricately linked to various cellular signaling pathways and metabolic processes. The following diagrams illustrate these relationships and a typical experimental workflow for their analysis.
Caption: Key role of the Pentose Phosphate Pathway in NADPH generation.
The diagram above illustrates how the Pentose Phosphate Pathway (PPP) is a primary source of NADPH, which is essential for antioxidant defense and reductive biosynthesis.
Caption: Experimental workflow for NADP+/NADPH ratio analysis.
This flowchart outlines the general steps involved in determining the NADP+/NADPH ratio using methods that involve selective degradation of one component of the redox pair.
References
- 1. The Redox Status of Cancer Cells Supports Mechanisms behind the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatiotemporal compartmentalization of hepatic NADH and NADPH metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress Induces the Phosphorylation of NAD+ to NADP+ by NAD Kinase in Cultured Primary Rat Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytosolic ratios of free [NADPH]/[NADP+] and [NADH]/[NAD+] in mouse pancreatic islets, and nutrient-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multi-faceted role of NADPH in regulating inflammation in activated myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
